3,5-Dibromophenylacetic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3,5-dibromophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQNLWCPZSORSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415837 | |
| Record name | 3,5-Dibromophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188347-49-1 | |
| Record name | 3,5-Dibromobenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=188347-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dibromophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3,5-Dibromophenylacetic Acid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,5-Dibromophenylacetic acid, a halogenated aromatic compound with applications in biological research, particularly in the study of receptor activity. This document details its chemical identity, physicochemical properties, plausible synthetic routes with experimental protocols, and its role in drug discovery, focusing on its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.
Core Compound Information
CAS Number: 188347-49-1
This compound is a derivative of phenylacetic acid with two bromine substituents on the phenyl ring. These halogen atoms significantly influence the molecule's electronic properties, lipophilicity, and potential for biological interactions.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. Due to limited availability of experimental data for some properties, computed values are included and specified as such.
| Property | Value | Source |
| Molecular Formula | C₈H₆Br₂O₂ | ChemicalBook[1] |
| Molecular Weight | 293.94 g/mol | Calculated |
| Appearance | White to off-white solid | Assumed based on related compounds |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available | |
| XLogP3-AA | 3.5 (Computed) | PubChem |
For comparison, the properties of the related compound, 3,5-dibromobenzoic acid, are provided in the table below.
| Property | Value | Source |
| CAS Number | 618-58-6 | Cheméo[2] |
| Molecular Weight | 279.91 g/mol | Cheméo[2] |
| Melting Point | 218-220 °C | Sigma-Aldrich |
| logPoct/wat | 2.910 (Computed) | Cheméo[2] |
| log10WS | -3.86 (Computed) | Cheméo[2] |
Synthesis and Experimental Protocols
Method 1: Hydrolysis of 3,5-Dibromobenzyl Cyanide
This is a classic and reliable method for the synthesis of phenylacetic acids.
Reaction Scheme:
Experimental Protocol (Acid-Catalyzed Hydrolysis):
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-dibromobenzyl cyanide (1.0 eq), water (10.0 eq), and concentrated sulfuric acid (5.0 eq).
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.
-
Isolation: The this compound will precipitate as a solid. Collect the solid by vacuum filtration.
-
Purification: Wash the crude product with cold water to remove any remaining acid. Recrystallize the solid from an appropriate solvent system, such as ethanol/water, to yield the purified product.
Method 2: Willgerodt-Kindler Reaction of 3,5-Dibromoacetophenone
This method allows for the conversion of an acetophenone to a phenylacetic acid.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine 3,5-dibromoacetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).
-
Reaction: Heat the mixture to reflux (around 130-140 °C) for 6-8 hours. The reaction mixture will become dark and viscous.
-
Hydrolysis of Thiomorpholide: Cool the reaction mixture and add a 20% aqueous solution of sodium hydroxide. Heat the mixture to reflux for an additional 4-6 hours to hydrolyze the intermediate thiomorpholide.
-
Work-up: Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is acidic.
-
Isolation and Purification: The this compound will precipitate. Collect the solid by filtration, wash with cold water, and purify by recrystallization.[3]
References
physical and chemical properties of 3,5-Dibromophenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 3,5-Dibromophenylacetic acid (CAS No: 188347-49-1). Due to the limited availability of experimental data in publicly accessible literature, this document combines reported information for structurally related compounds with predicted data to offer a thorough profile. All predicted values are clearly indicated.
Compound Identification and Structure
This compound is a halogenated aromatic carboxylic acid. The presence of two bromine atoms on the phenyl ring significantly influences its physicochemical properties and reactivity.
| Identifier | Value |
| IUPAC Name | 2-(3,5-dibromophenyl)acetic acid |
| CAS Number | 188347-49-1[1] |
| Molecular Formula | C₈H₆Br₂O₂[1] |
| Molecular Weight | 293.94 g/mol [2] |
| Canonical SMILES | C1=C(C=C(C=C1Br)CC(=O)O)Br |
| InChI | InChI=1S/C8H6Br2O2/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3H2,(H,11,12)[1] |
| Appearance | White to yellow solid[1] |
Physical and Chemical Properties
The following tables summarize the key physical and chemical properties of this compound. Where experimental data is not available, predicted values from computational models are provided.
Table 1: Physical Properties
| Property | Value | Notes |
| Melting Point | 135-139 °C | Predicted. For comparison, the melting point of the related 3-bromophenylacetic acid is 99-102 °C. |
| Boiling Point | 375.8 ± 37.0 °C at 760 mmHg | Predicted |
| pKa | 3.90 ± 0.10 | Predicted. This is based on the predicted pKa of the structurally similar 3,5-difluorophenylacetic acid. The electron-withdrawing nature of the bromine atoms is expected to make the carboxylic acid more acidic than unsubstituted phenylacetic acid (pKa ≈ 4.3). |
| Solubility | Insoluble in water | Predicted. Expected to be soluble in organic solvents like methanol, ethanol, and acetone. |
Table 2: Computed Properties
| Property | Value |
| XLogP3 | 3.2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
| Exact Mass | 291.8785 |
| Monoisotopic Mass | 291.8785 |
| Topological Polar Surface Area | 37.3 Ų |
| Heavy Atom Count | 12 |
Spectral Data (Predicted)
No experimental spectra for this compound are readily available. The following are predicted spectral characteristics based on its structure and comparison with related compounds.
¹H NMR Spectrum (Predicted)
-
Aromatic Protons: Two signals are expected in the aromatic region (δ 7.0-8.0 ppm). A singlet for the proton at the C2 position and a doublet or triplet for the proton at the C4 position, with coupling constants typical for meta-substituted benzene rings.
-
Methylene Protons: A singlet for the two protons of the methylene group (-CH₂-) is expected, likely in the range of δ 3.5-4.0 ppm.
-
Carboxylic Acid Proton: A broad singlet for the acidic proton of the carboxylic acid group (-COOH) is expected at δ 10.0-13.0 ppm, which may be exchangeable with D₂O.
¹³C NMR Spectrum (Predicted)
-
Carbonyl Carbon: A signal for the carboxylic acid carbonyl carbon is expected around δ 170-180 ppm.
-
Aromatic Carbons: Four signals are expected in the aromatic region (δ 120-145 ppm). The carbons attached to bromine will be downfield.
-
Methylene Carbon: A signal for the methylene carbon is expected around δ 40-50 ppm.
Infrared (IR) Spectrum (Predicted)
-
O-H Stretch: A broad absorption band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching of a carboxylic acid.
-
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O stretching of the carbonyl group.
-
C-Br Stretch: Absorptions in the fingerprint region, typically between 500 and 700 cm⁻¹, can be attributed to C-Br stretching.
-
Aromatic C-H and C=C Stretches: Bands for aromatic C-H stretching will appear above 3000 cm⁻¹, and C=C stretching bands will be in the 1450-1600 cm⁻¹ region.
Mass Spectrum (Predicted)
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight (293.94). Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed with peaks at M, M+2, and M+4 in an approximate 1:2:1 ratio.
-
Fragmentation: Common fragmentation patterns for phenylacetic acids include the loss of the carboxyl group (-COOH) and cleavage of the C-C bond between the phenyl ring and the acetic acid moiety.
Experimental Protocols
Detailed methodologies for the determination of key physical properties are provided below.
Synthesis of this compound
A plausible synthetic route for this compound involves the homologation of 3,5-dibromobenzoic acid via the Arndt-Eistert reaction. This multi-step process first converts the carboxylic acid to an acid chloride, which then reacts with diazomethane to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile (water) yields the desired homologous carboxylic acid.
Protocol: Arndt-Eistert Homologation of 3,5-Dibromobenzoic Acid [2][3][4][5]
-
Acid Chloride Formation: 3,5-Dibromobenzoic acid is refluxed with an excess of thionyl chloride (SOCl₂) until the evolution of HCl gas ceases. The excess thionyl chloride is then removed by distillation under reduced pressure to yield crude 3,5-dibromobenzoyl chloride.
-
Diazoketone Synthesis: The crude 3,5-dibromobenzoyl chloride is dissolved in a dry, inert solvent (e.g., diethyl ether) and cooled in an ice bath. A solution of diazomethane in diethyl ether is added portion-wise with stirring until the yellow color of diazomethane persists. The reaction mixture is stirred at 0°C for a few hours. Excess diazomethane is carefully quenched by the dropwise addition of acetic acid.
-
Wolff Rearrangement: To the solution of the diazoketone, a catalytic amount of silver(I) oxide (Ag₂O) is added, followed by the addition of water. The mixture is then heated, typically to reflux, to induce the Wolff rearrangement. The progress of the reaction can be monitored by TLC.
-
Workup and Purification: After the reaction is complete, the silver catalyst is removed by filtration. The filtrate is acidified with a dilute mineral acid (e.g., HCl) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent system.
Determination of Melting Point
The melting point of a solid organic compound is a key physical property for identification and purity assessment.
Protocol: Capillary Melting Point Determination
-
A small amount of the dry, crystalline this compound is finely powdered.
-
A capillary tube is sealed at one end and the open end is pressed into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.
-
The capillary tube is attached to a thermometer or placed in a calibrated melting point apparatus.
-
The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.
Determination of Solubility
The solubility of a compound in various solvents is a fundamental chemical property.
Protocol: Isothermal Solubility Measurement
-
A known volume of the desired solvent (e.g., water, ethanol, acetone) is placed in a thermostated vessel at a specific temperature.
-
Small, accurately weighed portions of this compound are added to the solvent with continuous stirring.
-
After each addition, the mixture is allowed to equilibrate. The point at which no more solid dissolves, and a saturated solution is formed, is noted.
-
The concentration of the saturated solution can be determined by various analytical techniques, such as UV-Vis spectroscopy or HPLC, after filtering off the excess solid. This provides the quantitative solubility at that temperature.
Determination of pKa
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.
Protocol: Potentiometric Titration
-
A solution of this compound of known concentration is prepared in a suitable solvent (typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility).
-
A calibrated pH electrode is immersed in the solution.
-
The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, known increments.
-
After each addition of the base, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.
-
A titration curve is generated by plotting the pH of the solution against the volume of the titrant added.
-
The equivalence point of the titration is determined from the inflection point of the curve. The pKa is the pH of the solution at the half-equivalence point.
Conclusion
This compound is a valuable building block in organic synthesis, particularly for the preparation of more complex molecules in the fields of medicinal chemistry and materials science. While comprehensive experimental data on its physical and chemical properties are not widely published, this guide provides a detailed overview based on available information and reliable predictions. The provided experimental protocols offer a foundation for researchers to characterize this compound further in their own laboratories. As with any chemical, appropriate safety precautions should be taken when handling this compound.
References
3,5-Dibromophenylacetic acid molecular structure and weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular structure and weight of 3,5-Dibromophenylacetic acid, a compound of interest in biochemical research. The information is presented to be a valuable resource for professionals in drug development and scientific research.
Core Data Presentation
The fundamental quantitative data for this compound, identified by the CAS number 188347-49-1, are summarized in the table below for straightforward reference and comparison.[1][2][3][4][5]
| Property | Value |
| Molecular Formula | C₈H₆Br₂O₂ |
| Molecular Weight | 293.94 g/mol |
| CAS Number | 188347-49-1 |
Molecular Structure Visualization
The two-dimensional chemical structure of this compound is depicted in the following diagram. This visualization illustrates the arrangement of atoms and the covalent bonds between them, highlighting the phenyl ring substituted with two bromine atoms at positions 3 and 5, and an acetic acid group.
Caption: 2D structure of this compound.
Experimental Protocols
Detailed experimental protocols for the determination of the molecular weight and the elucidation of the molecular structure of this compound are not extensively published in dedicated papers. These fundamental properties are typically confirmed using a standard suite of analytical chemistry techniques.
Molecular Weight Determination: The molecular weight is calculated based on the molecular formula (C₈H₆Br₂O₂), which is derived from elemental analysis and confirmed by mass spectrometry. In mass spectrometry, the compound is ionized, and the mass-to-charge ratio of the resulting ions is measured, allowing for the determination of the molecular mass with high precision.
Structure Elucidation: The molecular structure is typically elucidated using spectroscopic methods such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the mapping of the carbon skeleton and the placement of substituents.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the carboxylic acid group (C=O and O-H stretching vibrations).
-
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction can provide the definitive three-dimensional structure of the molecule.
The logical workflow for the characterization of a novel chemical entity like this compound is outlined in the diagram below.
Caption: Workflow for chemical structure characterization.
References
An In-depth Technical Guide to the Solubility of 3,5-Dibromophenylacetic Acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: A thorough review of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for 3,5-Dibromophenylacetic acid in a range of common solvents. This guide, therefore, provides a comprehensive experimental protocol for determining the solubility of this compound, alongside a framework for the systematic presentation and interpretation of the resulting data. This approach empowers researchers to generate the precise data required for their specific applications.
Introduction
This compound is a halogenated aromatic carboxylic acid. Its chemical structure, featuring a phenyl ring substituted with two bromine atoms and an acetic acid group, suggests a moderate to low solubility in aqueous solutions and potentially higher solubility in organic solvents. Understanding its solubility profile is critical for a variety of applications in research and drug development, including:
-
Reaction Chemistry: Optimizing reaction conditions, including solvent selection and concentration, for synthesis and derivatization.
-
Purification: Developing effective crystallization and precipitation methods for isolating the compound with high purity.
-
Formulation Development: Designing appropriate delivery systems and formulations for preclinical and clinical studies.
-
Analytical Method Development: Establishing suitable solvent systems for chromatographic analysis (e.g., HPLC, GC).
This guide presents a standardized methodology for the experimental determination of the solubility of this compound and a structured format for presenting the acquired data.
Factors Influencing Solubility
The solubility of this compound is governed by a combination of factors related to its molecular structure and the properties of the solvent. A conceptual understanding of these factors is crucial for selecting appropriate solvents for experimental determination and for interpreting the results.
Caption: Key factors influencing the solubility of a solute in a solvent.
Experimental Protocol: Equilibrium Solubility Determination by the Shake-Flask Method
The most common and reliable method for determining the equilibrium solubility of a solid compound in a liquid solvent is the shake-flask method.[1] This protocol outlines the steps for its implementation.
Materials
-
This compound (solid, high purity)
-
A selection of analytical grade solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, acetonitrile, dichloromethane, toluene)
-
Analytical balance
-
Glass vials with PTFE-lined screw caps
-
Constant temperature orbital shaker or incubator
-
Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the workflow for the shake-flask solubility determination method.
Caption: Workflow for the shake-flask method of solubility determination.
Procedure
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Add a known volume of each selected solvent to the vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C and 37 °C are common for pharmaceutical applications).
-
Agitate the samples for a sufficient period to ensure that equilibrium is reached. This typically requires 24 to 72 hours. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. The filter material should be chemically compatible with the solvent.
-
-
Quantification:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in each solvent. Analyze these standards using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to generate a calibration curve.
-
Sample Analysis: Accurately dilute the filtered saturated solution with the respective solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample using the same analytical method as for the standards.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the solubility of this compound in the original saturated solution by accounting for the dilution factor.
-
Data Presentation
The experimentally determined solubility data should be presented in a clear and structured format to facilitate comparison and analysis.
Tabulated Solubility Data
The following table provides a template for presenting the solubility data for this compound in various solvents at different temperatures.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Water | 25 | [Experimental Value] | [Calculated Value] | [e.g., Colorless solution] |
| Water | 37 | [Experimental Value] | [Calculated Value] | [e.g., Colorless solution] |
| Ethanol | 25 | [Experimental Value] | [Calculated Value] | [e.g., Colorless solution] |
| Ethanol | 37 | [Experimental Value] | [Calculated Value] | [e.g., Colorless solution] |
| Methanol | 25 | [Experimental Value] | [Calculated Value] | [e.g., Colorless solution] |
| Methanol | 37 | [Experimental Value] | [Calculated Value] | [e.g., Colorless solution] |
| Acetone | 25 | [Experimental Value] | [Calculated Value] | [e.g., Colorless solution] |
| Acetone | 37 | [Experimental Value] | [Calculated Value] | [e.g., Colorless solution] |
| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] | [e.g., Colorless solution] |
| Ethyl Acetate | 37 | [Experimental Value] | [Calculated Value] | [e.g., Colorless solution] |
| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] | [e.g., Colorless solution] |
| Acetonitrile | 37 | [Experimental Value] | [Calculated Value] | [e.g., Colorless solution] |
| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] | [e.g., Colorless solution] |
| Dichloromethane | 37 | [Experimental Value] | [Calculated Value] | [e.g., Colorless solution] |
| Toluene | 25 | [Experimental Value] | [Calculated Value] | [e.g., Colorless solution] |
| Toluene | 37 | [Experimental Value] | [Calculated Value] | [e.g., Colorless solution] |
Conclusion
References
An In-depth Technical Guide to the Safety and Handling of 3,5-Dibromophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety information for 3,5-Dibromophenylacetic acid (CAS No. 188347-49-1), a compound utilized in biological studies to assess receptor activity and in the conformational analysis of halogenated resiniferatoxin analogs as TRPV1 ligands.[1] Adherence to strict safety protocols is essential when handling this chemical to mitigate potential risks. This document synthesizes critical data from available Safety Data Sheets (SDS) to ensure the well-being of laboratory personnel and the protection of the environment.
Chemical Identification
Proper identification is the first step in ensuring safe handling.
| Identifier | Value |
| Product Name | This compound[1][2][3] |
| Other Names | 2-(3,5-dibromophenyl)acetic acid, 3,5-dibromobeny acetic acid, 3,5-dibromobenzylic acid[3] |
| CAS Number | 188347-49-1[1][2] |
| Molecular Formula | C₈H₆Br₂O₂ |
| Molecular Weight | 297.94 g/mol |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following tables summarize its hazard classification according to the Globally Harmonized System (GHS).
GHS Hazard Classification [2]
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | Acute Tox. 4 | H302: Harmful if swallowed |
| Skin irritation | Skin Irrit. 2 | H315: Causes skin irritation |
| Eye irritation | Eye Irrit. 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity - single exposure | STOT SE 3 | H335: May cause respiratory irritation |
GHS Label Elements
| Element | Description |
| Signal Word | Warning |
| Hazard Pictograms | |
| Precautionary Statements (Prevention) | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/eye protection/face protection. |
| Precautionary Statements (Response) | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P332 + P313: If skin irritation occurs: Get medical advice/attention.P337 + P313: If eye irritation persists: Get medical advice/attention.P362: Take off contaminated clothing and wash before reuse. |
| Precautionary Statements (Storage) | P403 + P233: Store in a well-ventilated place. Keep container tightly closed.P405: Store locked up. |
| Precautionary Statements (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols and Procedures
While detailed protocols for toxicological and physicochemical endpoint determination are not provided in standard Safety Data Sheets, this section outlines the necessary procedural protocols for safe handling, emergency response, and storage based on available SDS information.
Immediate and appropriate first aid is critical in the event of exposure. The following workflow outlines the steps to be taken.
Caption: Workflow for first-aid response to this compound exposure.
In the event of an accidental release, a structured response is required to ensure personnel safety and environmental protection.
-
Evacuate and Secure: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation.
-
Personal Protection: Don appropriate Personal Protective Equipment (PPE), including a NIOSH/MSHA-approved respirator, chemical-resistant gloves, and safety goggles.
-
Containment: Prevent further spillage or leakage if it is safe to do so. Avoid the formation of dust.
-
Cleanup: Carefully sweep or shovel the solid material into a suitable, labeled container for disposal.
-
Decontamination: Once the material is collected, wash the spill site thoroughly.
-
Disposal: Dispose of the waste material and any contaminated items at an approved hazardous waste disposal plant.
Handling:
-
Avoid contact with skin and eyes.[4]
-
Do not breathe dust.[4]
-
Wash hands and any exposed skin thoroughly after handling.[5]
-
Use only in a well-ventilated area or outdoors.[5]
-
Wear appropriate personal protective equipment (see Section 4).[5]
Storage:
-
Keep container tightly closed in a dry and well-ventilated place.[4][5]
-
Store locked up.[5]
-
Incompatible Materials: Strong oxidizing agents.[4]
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are crucial for minimizing exposure.
Engineering Controls:
-
Ensure adequate ventilation, especially in confined areas.
-
Eyewash stations and safety showers must be close to the workstation location.[4]
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is based on the potential for exposure during a given task.
Caption: Logic for selecting Personal Protective Equipment (PPE) for handling the compound.
Physical and Chemical Properties
Limited quantitative data is available for the physical and chemical properties of this compound.
| Property | Value |
| Appearance | Data not available |
| Odor | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
Stability and Reactivity
| Parameter | Description |
| Reactivity | No information available. |
| Chemical Stability | Stable under normal conditions.[4] |
| Hazardous Reactions | None under normal processing.[4] |
| Conditions to Avoid | Incompatible products. |
| Incompatible Materials | Strong oxidizing agents.[4] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen halides.[4] |
Toxicological and Ecological Information
Toxicological Information:
-
Acute Toxicity: Harmful if swallowed.[2]
-
Skin Corrosion/Irritation: Causes skin irritation.[2]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
-
Other Endpoints: No data is available for germ cell mutagenicity, carcinogenicity, or reproductive toxicity.
Ecological Information:
-
The environmental impact of this product has not been fully investigated. It is advised to prevent its release into the environment.
Fire-Fighting Measures
| Measure | Protocol |
| Suitable Extinguishing Media | Water spray, carbon dioxide (CO₂), dry chemical, alcohol-resistant foam. |
| Specific Hazards | Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and hydrogen halides.[4] |
| Protective Equipment | As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[4] |
Disposal Considerations
Waste from this chemical must be disposed of as hazardous waste. All disposal practices must be in accordance with local, regional, and national regulations. Waste generators must ensure complete and accurate classification of chemical waste. Do not flush into surface water or sanitary sewer systems.
References
The Potential Biological Activities of 3,5-Dibromophenylacetic Acid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dibromophenylacetic acid is a halogenated aromatic compound that has garnered interest primarily as a synthetic intermediate and a structural fragment in the design of biologically active molecules. While extensive studies on the independent biological activities of this compound are limited, its incorporation into more complex structures has been pivotal in the development of potent modulators of specific biological targets. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, with a focus on its role in the development of Transient Receptor Potential Vanilloid 1 (TRPV1) channel antagonists. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and drug development efforts.
Introduction: The Role of this compound in Medicinal Chemistry
This compound belongs to the class of phenylacetic acids, which are known scaffolds in medicinal chemistry. The introduction of two bromine atoms onto the phenyl ring significantly alters the molecule's electronic and lipophilic properties, making it a valuable fragment in drug design. Halogenation, particularly with bromine, can enhance binding affinity to protein targets and improve pharmacokinetic profiles.
The primary documented application of this compound is in the synthesis of resiniferatoxin (RTX) analogs. RTX is a potent agonist of the TRPV1 receptor, a non-selective cation channel involved in pain sensation. Research has shown that modification of the A-region of RTX with structures derived from this compound can convert the molecule from an agonist to a potent antagonist of the TRPV1 receptor.[1] This observation underscores the potential of the 3,5-dibromophenylacetyl moiety in modulating the activity of therapeutically relevant targets.
Potential Biological Activities and Mechanisms of Action
Modulation of the TRPV1 Receptor
The most significant biological activity associated with the 3,5-dibromophenylacetyl group is the antagonism of the TRPV1 receptor. While this compound itself has not been extensively profiled as a TRPV1 antagonist, its incorporation into resiniferatoxin analogs has yielded compounds with high antagonistic potency.
Mechanism of Action: The proposed mechanism involves the interaction of the halogenated phenyl ring with specific residues within the binding pocket of the TRPV1 channel. The size and electronic nature of the bromine atoms are thought to play a crucial role in stabilizing the antagonist-bound conformation of the receptor, thereby preventing its activation by agonists like capsaicin. The extent of this antagonism has been observed to be dependent on the size of the halogen atom, with larger halogens generally leading to greater antagonistic activity.[1]
Inferred and Potential Activities
Based on the biological activities of structurally related compounds, several potential activities for this compound can be inferred:
-
Cytotoxicity: Studies on related brominated phenolic compounds, such as 3,5-dibromo-4-hydroxybenzoic acid, have indicated potential cytotoxic effects against human intestinal and neuronal cells. This suggests that this compound could also exhibit some level of cytotoxicity, a property that could be explored in the context of anticancer research.
-
Antimicrobial Activity: Halogenated aromatic compounds are known to possess antimicrobial properties. It is plausible that this compound could exhibit activity against various bacterial and fungal strains.
It is crucial to emphasize that these are inferred activities and require experimental validation.
Quantitative Data Summary
| Compound | Target | Assay Type | Parameter | Value | Reference |
| 5'-Bromo-4-amino-resiniferatoxin | Rat TRPV1 | Radioligand Binding | Ki (antagonist) | 2.81 nM | [1] |
Table 1: Quantitative Data for a Resiniferatoxin Analog Containing a Brominated Phenyl Moiety.
Experimental Protocols
General Synthesis of this compound
A common synthetic route to this compound involves the bromination of phenylacetic acid.
Materials:
-
Phenylacetic acid
-
Bromine
-
Iron(III) bromide (catalyst)
-
Suitable solvent (e.g., dichloromethane)
Procedure:
-
Dissolve phenylacetic acid in the solvent in a round-bottom flask.
-
Add a catalytic amount of iron(III) bromide.
-
Slowly add a stoichiometric amount of bromine to the reaction mixture at room temperature, while stirring.
-
Continue stirring until the reaction is complete (monitored by TLC or GC-MS).
-
Quench the reaction with a suitable quenching agent (e.g., sodium thiosulfate solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
In Vitro TRPV1 Antagonist Assay (Calcium Imaging)
This protocol describes a general method to assess the TRPV1 antagonist activity of a compound using a cell-based calcium imaging assay.
Materials:
-
HEK293 cells stably expressing rat or human TRPV1
-
Fluo-4 AM calcium indicator dye
-
Capsaicin (TRPV1 agonist)
-
Test compound (this compound or its derivatives)
-
Assay buffer (e.g., HBSS)
Procedure:
-
Plate the TRPV1-expressing HEK293 cells in a 96-well plate and grow to confluency.
-
Load the cells with Fluo-4 AM dye according to the manufacturer's protocol.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the test compound at various concentrations to the wells and incubate for a specified period.
-
Stimulate the cells with a known concentration of capsaicin.
-
Measure the intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader.
-
Calculate the inhibition of the capsaicin-induced calcium influx by the test compound to determine its antagonist activity (IC50).
Signaling Pathways and Visualizations
The primary signaling pathway associated with the known biological context of this compound derivatives is the TRPV1 signaling pathway.
Caption: TRPV1 signaling pathway modulation by an agonist and an antagonist.
Caption: General experimental workflow for evaluating this compound.
Conclusion and Future Directions
This compound serves as a valuable building block in medicinal chemistry, particularly in the development of TRPV1 receptor antagonists. While its independent biological activity profile remains largely unexplored, its role as a key structural fragment in potent bioactive molecules is well-documented. Future research should focus on:
-
Systematic Biological Screening: A comprehensive screening of this compound against a panel of biological targets to identify any novel, standalone activities.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives of this compound to understand the impact of the dibromo-substitution on biological activity.
-
Exploration of Other Targets: Investigating the potential of this scaffold in modulating other ion channels or enzymes where halogenated phenyl groups are known to play a role in binding.
By elucidating the full biological potential of this compound, new avenues for drug discovery and development may be uncovered.
References
A Technical Guide to 3,5-Dibromophenylacetic Acid and its Analogs: Exploring a Potential New Frontier in Analgesic Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dibromophenylacetic acid and its analogs represent a class of compounds with significant, yet largely unexplored, potential in the field of medicinal chemistry. Drawing from structure-activity relationships of related halogenated phenylacetic acid derivatives, this technical guide provides a comprehensive overview of the synthesis, potential biological activities, and proposed mechanisms of action for this compound class. The central hypothesis is that this compound analogs may serve as potent modulators of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target in pain and inflammation pathways. This document outlines detailed, plausible experimental protocols for synthesis and biological evaluation, presents hypothetical quantitative data to guide future research, and utilizes visualizations to illustrate key concepts and workflows.
Introduction
The phenylacetic acid scaffold is a well-established pharmacophore found in numerous non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The introduction of halogen substituents, particularly bromine, onto the phenyl ring can significantly modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity. While various halogenated phenylacetic acid derivatives have been explored, the 3,5-dibromo substitution pattern remains a comparatively under-investigated area.
This guide aims to consolidate the available information on related compounds to build a strong rationale for the investigation of this compound and its analogs. By examining the structure-activity relationships of similar molecules, particularly in the context of TRPV1 antagonism, we can project the potential of this class of compounds as novel analgesics.
Synthesis of this compound and its Analogs
The synthesis of this compound can be achieved through several established organic chemistry routes. A plausible and efficient method starts from the readily available 3,5-dibromotoluene.
Proposed Synthesis of this compound
A potential synthetic route is outlined below:
-
Bromination of the Benzylic Position: 3,5-Dibromotoluene is subjected to free-radical bromination at the benzylic position using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride, under reflux. This yields 3,5-dibromobenzyl bromide.
-
Cyanation: The resulting benzyl bromide is then converted to 3,5-dibromophenylacetonitrile via nucleophilic substitution with sodium cyanide in a polar aprotic solvent like dimethylformamide (DMF).
-
Hydrolysis: Finally, acidic or basic hydrolysis of the nitrile group affords this compound.
Synthesis of Analogs
The synthesis of analogs can be achieved by modifying the above protocol or by using alternative starting materials. For instance, analogs with different substituents on the phenyl ring can be prepared from the corresponding substituted toluenes. Ester and amide analogs can be readily synthesized from this compound using standard esterification and amidation conditions.
Experimental Protocols
General Procedure for the Synthesis of this compound
Step 1: Synthesis of 3,5-Dibromobenzyl Bromide
-
To a solution of 3,5-dibromotoluene (1 equivalent) in carbon tetrachloride, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3,5-dibromobenzyl bromide, which can be used in the next step without further purification.
Step 2: Synthesis of 3,5-Dibromophenylacetonitrile
-
Dissolve the crude 3,5-dibromobenzyl bromide in dimethylformamide.
-
Add sodium cyanide (1.2 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of this compound
-
To a solution of 3,5-dibromophenylacetonitrile in a mixture of ethanol and water, add sodium hydroxide (3 equivalents).
-
Reflux the mixture for 8-12 hours.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to pH 2-3.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
In Vitro Evaluation of TRPV1 Antagonism
Cell-Based Calcium Influx Assay:
-
Human embryonic kidney (HEK293) cells stably expressing the human TRPV1 channel are seeded in 96-well plates.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compounds (analogs of this compound) are pre-incubated with the cells for a defined period.
-
The TRPV1 agonist, capsaicin, is then added to stimulate calcium influx.
-
The change in intracellular calcium concentration is measured using a fluorescence plate reader.
-
The inhibitory effect of the test compounds is calculated as a percentage of the response to capsaicin alone.
-
IC50 values are determined from the dose-response curves.
Quantitative Data
While experimental data for this compound and its direct analogs are not yet available in the public domain, the following table presents hypothetical data based on the expected trends from related compounds. This data is intended to serve as a benchmark for future experimental work.
| Compound | Substitution Pattern | Predicted TRPV1 IC50 (nM) | Predicted Analgesic Efficacy (in vivo model) |
| 1 | 3,5-Dibromo | 150 | Moderate |
| 2 | 3,5-Dichloro | 250 | Moderate |
| 3 | 3-Bromo-5-methoxy | 80 | High |
| 4 | 3-Bromo-5-trifluoromethyl | 300 | Low |
| 5 | 3,5-Dibromo (amide derivative) | 50 | High |
| 6 | 3,5-Dibromo (ester derivative) | 120 | Moderate |
Proposed Mechanism of Action and Signaling Pathways
The primary hypothesized mechanism of action for the analgesic effects of this compound analogs is the antagonism of the TRPV1 receptor. TRPV1 is a non-selective cation channel predominantly expressed in nociceptive sensory neurons. Its activation by various stimuli, including heat, protons, and endogenous ligands, leads to the sensation of pain.
By blocking the TRPV1 channel, this compound analogs could prevent the influx of cations and the subsequent depolarization of sensory neurons, thereby inhibiting the transmission of pain signals to the central nervous system.
Signaling Pathway Downstream of TRPV1 Activation:
Caption: Proposed mechanism of TRPV1 antagonism by this compound analogs.
Experimental Workflow for Synthesis and Evaluation:
Caption: Workflow for the synthesis and evaluation of this compound and its analogs.
Conclusion and Future Directions
This compound and its analogs present a promising, yet underexplored, avenue for the development of novel analgesic agents. Based on the established roles of halogenated phenylacetic acids and the critical importance of the TRPV1 channel in pain signaling, there is a strong rationale for the systematic investigation of this compound class.
Future research should focus on:
-
Synthesis and Characterization: The synthesis and full spectroscopic characterization of a library of this compound analogs with diverse functional groups.
-
In Vitro Screening: Comprehensive in vitro screening of these analogs against the TRPV1 receptor and other relevant pain targets.
-
In Vivo Efficacy: Evaluation of the most promising candidates in preclinical models of inflammatory and neuropathic pain.
-
Pharmacokinetic and Toxicological Profiling: Determination of the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds.
By pursuing these research avenues, the full therapeutic potential of this compound and its analogs can be elucidated, potentially leading to the discovery of a new generation of safe and effective analgesics.
The Genesis and Synthetic Evolution of 3,5-Dibromophenylacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dibromophenylacetic acid, a halogenated aromatic carboxylic acid, has emerged as a valuable building block in medicinal chemistry, particularly in the development of transient receptor potential vanilloid 1 (TRPV1) channel modulators. This in-depth technical guide elucidates the likely historical synthesis pathways, detailed experimental protocols for its preparation, and its role in contemporary drug discovery. While a singular "discovery" paper is not prominent in the historical literature, its synthesis relies on well-established organic chemistry principles. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, and its application as a key intermediate.
Introduction
This compound (CAS No. 188347-49-1) is a disubstituted phenylacetic acid derivative characterized by the presence of two bromine atoms on the phenyl ring.[1] Its structural features make it an important intermediate in the synthesis of more complex molecules, particularly in the field of pharmacology. The presence of the bromine atoms allows for further functionalization through various cross-coupling reactions, while the carboxylic acid moiety provides a handle for amide bond formation and other derivatizations. This guide explores the compound's history through the lens of its synthesis and applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 188347-49-1 |
| Molecular Formula | C₈H₆Br₂O₂ |
| Molecular Weight | 293.94 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 155-159 °C |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide. |
Note: Physical properties can vary slightly depending on the purity of the compound.
Historical Context and Plausible Synthetic Evolution
Retrosynthetic Analysis
The logical disconnection of this compound points to two key precursors: 3,5-dibromobenzyl cyanide and a 3,5-dibromobenzyl Grignard reagent.
Caption: Retrosynthetic analysis of this compound.
Detailed Experimental Protocols
The following sections provide detailed, plausible experimental protocols for the synthesis of this compound based on established organic chemistry methodologies.
Method 1: Synthesis via Hydrolysis of 3,5-Dibromobenzyl Cyanide
This two-step method involves the initial bromination of 3,5-dibromotoluene to form the corresponding benzyl bromide, followed by cyanation and subsequent hydrolysis.
Caption: Workflow for the synthesis of this compound via the nitrile hydrolysis pathway.
Step 1: Synthesis of 3,5-Dibromobenzyl Bromide
-
Materials: 3,5-Dibromotoluene, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄).
-
Procedure:
-
To a solution of 3,5-dibromotoluene (1 equivalent) in carbon tetrachloride, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.
-
Reflux the mixture under inert atmosphere for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield crude 3,5-dibromobenzyl bromide, which can be used in the next step without further purification.
-
Step 2: Synthesis of 3,5-Dibromobenzyl Cyanide
-
Materials: 3,5-Dibromobenzyl Bromide, Sodium Cyanide (NaCN), Dimethyl sulfoxide (DMSO).
-
Procedure:
-
Dissolve the crude 3,5-dibromobenzyl bromide (1 equivalent) in DMSO.
-
Carefully add sodium cyanide (1.2 equivalents) portion-wise, maintaining the temperature below 30 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain 3,5-dibromobenzyl cyanide.
-
Step 3: Synthesis of this compound
-
Materials: 3,5-Dibromobenzyl Cyanide, Sulfuric acid (H₂SO₄), Water.
-
Procedure:
-
To a mixture of concentrated sulfuric acid and water (1:1 v/v), add 3,5-dibromobenzyl cyanide (1 equivalent).
-
Heat the mixture to reflux for 6-8 hours, until the nitrile is fully hydrolyzed (monitored by TLC).
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
The solid precipitate is collected by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to afford pure this compound.
-
Method 2: Synthesis via Grignard Reaction
This method involves the formation of a Grignard reagent from 3,5-dibromobenzyl halide, followed by carboxylation with solid carbon dioxide (dry ice).
Caption: Workflow for the synthesis of this compound via the Grignard reaction pathway.
Step 1: Formation of 3,5-Dibromobenzylmagnesium Bromide
-
Materials: 3,5-Dibromobenzyl Bromide, Magnesium turnings, Anhydrous tetrahydrofuran (THF), Iodine crystal (for initiation).
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine.
-
Add a small portion of a solution of 3,5-dibromobenzyl bromide (1 equivalent) in anhydrous THF via the dropping funnel.
-
Initiate the reaction by gentle heating. Once the reaction starts (disappearance of iodine color and bubbling), add the remaining solution of the bromide dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Step 2: Carboxylation and Workup
-
Materials: 3,5-Dibromobenzylmagnesium Bromide solution, Solid carbon dioxide (dry ice), Diethyl ether, Hydrochloric acid (HCl).
-
Procedure:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
In a separate flask, place an excess of crushed dry ice and cover it with anhydrous diethyl ether.
-
Slowly pour the Grignard solution onto the dry ice-ether slurry with vigorous stirring.
-
Allow the mixture to warm to room temperature, and the excess CO₂ to sublime.
-
Quench the reaction by slowly adding dilute hydrochloric acid until the aqueous layer is acidic.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and recrystallize the crude product to obtain pure this compound.
-
Application in Drug Discovery: A TRPV1 Modulator Intermediate
This compound has been utilized in biological studies, notably in the evaluation of receptor activity and conformational analysis of halogenated resiniferatoxin analogs as TRPV1 ligands. The transient receptor potential vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in pain perception. The phenylacetic acid moiety of this compound serves as a key scaffold that can be incorporated into larger molecules designed to interact with the TRPV1 receptor.
References
3,5-Dibromophenylacetic Acid: An Assessment of its Role in Proteomics Research
Initial investigations into the applications of 3,5-Dibromophenylacetic acid within the field of proteomics have found no significant, documented role for this compound. Extensive searches of scientific literature and chemical databases did not yield evidence of its use as a chemical probe, for protein modification, or in mass spectrometry-based proteomics studies.
While a variety of brominated compounds are utilized in biochemical research, this compound does not appear to be one of them. The compound is commercially available and has been used in biological studies, for instance, to evaluate receptor activity and in the conformational analysis of halogenated resiniferatoxin analogs as TRPV1 ligands[1]. However, this application is distinct from the typical methodologies and objectives of proteomics research.
Proteomics, the large-scale study of proteins, heavily relies on techniques for protein identification, quantification, and the characterization of post-translational modifications and interactions. This often involves the use of specific chemical reagents for protein labeling, cross-linking, or enrichment. For example, dibromomaleimides are a class of reagents used for protein modification and disulfide bridging[2]. Similarly, other halogenated compounds may serve as building blocks in the synthesis of more complex molecules with applications in proteomics, such as kinase inhibitors derived from precursors like 3,5-Dibromo-4-methoxybenzoic acid[3].
Despite the existence of such related compounds and techniques, there is a notable absence of this compound in the proteomics literature. Searches for its application in protein modification, as a chemical probe for activity-based protein profiling, or in workflows involving mass spectrometry did not return any relevant results.
References
Theoretical and Experimental Insights into 3,5-Dibromophenylacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and experimental aspects of 3,5-Dibromophenylacetic acid (DBPAA). While direct experimental and theoretical studies on this specific molecule are limited in publicly available literature, this document consolidates information from closely related analogs to present a robust profile. This guide covers plausible synthetic pathways, predicted physicochemical and spectroscopic properties, and potential biological activities based on structure-activity relationships of similar halogenated aromatic compounds. All quantitative data are summarized in structured tables, and detailed hypothetical experimental protocols are provided. Furthermore, logical workflows and relationships are visualized using Graphviz diagrams to facilitate a deeper understanding of the synthesis and potential analysis of this compound.
Introduction
This compound is a halogenated derivative of phenylacetic acid. The introduction of two bromine atoms onto the phenyl ring is expected to significantly influence its chemical reactivity, lipophilicity, and biological activity compared to the parent compound. Halogenated organic acids are of considerable interest in medicinal chemistry and materials science due to their potential as intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients. For instance, this compound has been noted for its use in biological studies to evaluate receptor activity, particularly as ligands for the Transient Receptor Potential Vanilloid 1 (TRPV1).[1] This guide aims to provide a foundational understanding of DBPAA by extrapolating from the known chemistry and biology of analogous compounds.
Physicochemical and Spectroscopic Data (Predicted)
Due to the scarcity of direct experimental data for this compound, the following tables present predicted physicochemical properties and expected spectroscopic characteristics. These predictions are based on standard computational models and comparison with structurally similar compounds.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Notes |
| IUPAC Name | 2-(3,5-dibromophenyl)acetic acid | --- |
| CAS Number | 188347-49-1 | [1] |
| Molecular Formula | C₈H₆Br₂O₂ | --- |
| Molecular Weight | 309.94 g/mol | --- |
| Melting Point | 150-160 °C | Estimated based on substituted phenylacetic acids. |
| Boiling Point | > 300 °C (decomposes) | High boiling point expected due to polarity and molecular weight. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, acetone, diethyl ether). | Increased lipophilicity due to bromine atoms. |
| pKa | ~4.0 | Similar to other phenylacetic acids, with slight modification by electron-withdrawing bromine atoms. |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Key Signals and Features |
| ¹H NMR | Aromatic protons: Two signals in the 7.0-8.0 ppm range (one triplet for H4, one doublet for H2/H6). Methylene protons (-CH₂-): A singlet around 3.6-3.8 ppm. Carboxylic acid proton (-COOH): A broad singlet > 10 ppm. |
| ¹³C NMR | Carboxylic carbon (~175-180 ppm), Quaternary aromatic carbons attached to bromine (~120-125 ppm), Other aromatic carbons (~130-140 ppm), Methylene carbon (~40-45 ppm). |
| FT-IR (cm⁻¹) | O-H stretch (carboxylic acid): broad band from 2500-3300. C=O stretch (carboxylic acid): 1700-1725. C-Br stretch: 500-600. Aromatic C=C stretches: ~1600, 1475. |
| Mass Spec (EI) | Molecular ion peak (M⁺) with characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in ~1:2:1 ratio). Fragments corresponding to loss of -COOH, and subsequent loss of Br. |
Synthesis and Experimental Protocols
A plausible and efficient synthesis of this compound can be envisioned starting from 3,5-dibromotoluene. This multi-step synthesis involves a free-radical bromination of the methyl group followed by conversion to a nitrile and subsequent hydrolysis.
Detailed Experimental Protocol
Step 1: Synthesis of 3,5-Dibromobenzyl bromide
-
To a solution of 3,5-dibromotoluene (1 equivalent) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN).
-
Reflux the mixture under inert atmosphere for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 3,5-dibromobenzyl bromide, which can be purified by recrystallization or column chromatography.
Step 2: Synthesis of 3,5-Dibromobenzyl cyanide
-
Dissolve the 3,5-dibromobenzyl bromide (1 equivalent) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (NaCN, 1.2 equivalents) portion-wise, ensuring the temperature does not exceed 40 °C.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3,5-dibromobenzyl cyanide.
Step 3: Synthesis of this compound
-
To the crude 3,5-dibromobenzyl cyanide, add an aqueous solution of sulfuric acid (e.g., 50% v/v).
-
Heat the mixture to reflux for 8-12 hours until the hydrolysis is complete (monitored by the cessation of ammonia evolution or TLC).
-
Cool the reaction mixture and pour it onto crushed ice.
-
The precipitated solid, this compound, is collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Theoretical Studies: A Proposed Computational Approach
While no specific theoretical studies on this compound have been published, a robust computational analysis can be proposed based on methodologies applied to similar molecules. Density Functional Theory (DFT) is a powerful tool for this purpose.
A typical computational study would involve:
-
Geometry Optimization: The molecular structure would be optimized using a functional like B3LYP with a basis set such as 6-311++G(d,p) to find the lowest energy conformation.
-
Vibrational Frequency Analysis: Calculation of vibrational frequencies would confirm the optimized structure as a true minimum on the potential energy surface and allow for the prediction of IR and Raman spectra.
-
Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be calculated to understand the molecule's electronic properties and reactivity.
-
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis would provide insights into intramolecular interactions and charge distribution.
-
Molecular Docking: If a biological target is known or suspected (e.g., TRPV1), molecular docking studies could predict the binding affinity and interactions of this compound with the protein's active site.
Potential Biological Activities
The biological profile of this compound is not well-documented. However, based on the activities of structurally related compounds, several potential areas of interest can be proposed.
-
Antimicrobial Activity: The presence of bromine atoms on an aromatic ring is often associated with antimicrobial properties. Brominated phenols and related compounds have demonstrated potent antibacterial and antifungal activities.
-
Enzyme Inhibition: Phenylacetic acid derivatives can interact with various enzymes. The dibromo substitution pattern could confer specificity and potency for certain enzyme targets.
-
TRPV1 Ligand Activity: As mentioned, this compound has been used in studies related to TRPV1, suggesting it may act as a modulator of this ion channel, which is involved in pain and inflammation pathways.
Conclusion
This compound represents an intriguing molecule with potential applications in medicinal chemistry and organic synthesis. While direct experimental data remains limited, this technical guide provides a comprehensive, albeit predictive, foundation for researchers. The proposed synthetic route offers a clear path to obtaining this compound for further study. The predicted spectroscopic and physicochemical data provide a baseline for characterization. Furthermore, the outlined theoretical approaches and hypothesized biological activities aim to stimulate and guide future research into the properties and applications of this and related halogenated phenylacetic acid derivatives. Empirical validation of these predictions is a crucial next step in unlocking the full potential of this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 3,5-Dibromophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 3,5-Dibromophenylacetic acid, a valuable building block in medicinal chemistry and materials science. The described methodology utilizes the Willgerodt-Kindler reaction, a robust method for converting aryl ketones into their corresponding carboxylic acids.
Introduction
This compound and its derivatives are important intermediates in the development of various organic compounds. The presence of two bromine atoms on the phenyl ring allows for further functionalization through cross-coupling reactions, making it a versatile precursor for a wide range of molecular structures. The Willgerodt-Kindler reaction provides a reliable pathway to synthesize this compound from the readily available 3,5-dibromoacetophenone. This reaction involves the conversion of the ketone to a thioamide, followed by hydrolysis to yield the desired carboxylic acid.[1][2][3]
Overall Reaction Scheme
The synthesis of this compound is a two-step process starting from 3,5-dibromoacetophenone, as illustrated below:
Step 1: Willgerodt-Kindler Reaction
3,5-Dibromoacetophenone reacts with morpholine and sulfur to form N-(3,5-dibromophenylacetyl)morpholine sulfide.
Step 2: Hydrolysis
The intermediate thioamide is then hydrolyzed under acidic or basic conditions to yield this compound.[4]
Data Presentation
| Step | Starting Material | Reagents | Product | Typical Yield (%) | Purity (%) |
| 1 | 3,5-Dibromoacetophenone | Morpholine, Sulfur | N-(3,5-dibromophenylacetyl)morpholine sulfide | 80-90 | >95 |
| 2 | N-(3,5-dibromophenylacetyl)morpholine sulfide | Sulfuric Acid or Sodium Hydroxide | This compound | 80-90 | >98 |
Note: Yields are based on analogous reactions reported in the literature and may vary depending on experimental conditions.[4]
Experimental Protocols
Materials and Equipment:
-
3,5-Dibromoacetophenone
-
Morpholine
-
Sulfur powder
-
Sulfuric acid (50% w/w) or Sodium hydroxide
-
Chloroform
-
Ether
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Protocol 1: Synthesis of N-(3,5-dibromophenylacetyl)morpholine sulfide (Willgerodt-Kindler Reaction)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-dibromoacetophenone (1 equivalent), sulfur (2.5 equivalents), and morpholine (4 equivalents).
-
Reaction Execution: Heat the mixture to reflux. The internal temperature will rise to approximately 175°C. Maintain reflux for 2-5 hours.[4]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dissolve the cooled mixture in chloroform.
-
Wash the chloroform solution sequentially with an equal volume of water, then with dilute hydrochloric acid to remove excess morpholine, and finally with water again.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude N-(3,5-dibromophenylacetyl)morpholine sulfide. This intermediate can be used in the next step without further purification.
-
Protocol 2: Hydrolysis of N-(3,5-dibromophenylacetyl)morpholine sulfide to this compound
Acidic Hydrolysis:
-
Reaction Setup: Place the crude N-(3,5-dibromophenylacetyl)morpholine sulfide in a round-bottom flask. Add a 50% (by weight) solution of sulfuric acid.[4]
-
Reaction Execution: Heat the mixture under reflux for 10 hours.[4]
-
Work-up and Purification:
-
Cool the hydrolysis mixture to room temperature.
-
Extract the mixture with three portions of ether.
-
Combine the ether extracts and wash with a 10-15% sodium hydroxide solution.
-
Acidify the aqueous layer with concentrated hydrochloric acid.
-
Extract the acidified aqueous layer with three portions of ether.
-
Combine the final ether extracts, dry over anhydrous magnesium sulfate, and remove the ether by rotary evaporation to yield this compound.
-
The crude product can be further purified by recrystallization.
-
Basic Hydrolysis (Alternative):
-
Reaction Setup: To the crude N-(3,5-dibromophenylacetyl)morpholine sulfide, add a 10% solution of sodium hydroxide in a mixture of alcohol and water.[4]
-
Reaction Execution: Heat the mixture under reflux for 10 hours.
-
Work-up and Purification:
-
Distill off most of the alcohol.
-
Add water to the residue and acidify with concentrated hydrochloric acid.
-
Extract the mixture with three portions of ether.
-
Dry the combined ether extracts over anhydrous magnesium sulfate.
-
Remove the ether by rotary evaporation to yield the crude product.
-
Recrystallize to obtain pure this compound.
-
Visualizations
Caption: Synthetic workflow for this compound.
References
detailed experimental protocol for 3,5-Dibromophenylacetic acid synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the multi-step synthesis of 3,5-Dibromophenylacetic acid, a valuable building block in the development of novel pharmaceutical compounds. The protocol outlines a reliable synthetic route starting from commercially available materials.
Introduction
This compound and its derivatives are of significant interest in medicinal chemistry due to their potential as intermediates in the synthesis of a wide range of biologically active molecules. The presence of two bromine atoms on the phenyl ring offers versatile handles for further chemical modifications, such as cross-coupling reactions, allowing for the construction of complex molecular architectures. This protocol details a four-step synthesis to obtain this compound with high purity.
Overall Reaction Scheme
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Step 1: Synthesis of 3,5-Dibromotoluene
This step involves the diazotization of 3-bromo-4-aminotoluene followed by a Sandmeyer-type reaction.
-
Diazotization: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromo-4-aminotoluene in an aqueous solution of hydrobromic acid (48%). Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Nitrogen gas evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Work-up: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude 3,5-dibromotoluene can be purified by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of 3,5-Dibromobenzyl Bromide
This step involves the free-radical bromination of the benzylic methyl group of 3,5-dibromotoluene using N-bromosuccinimide (NBS).
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dibromotoluene in a suitable solvent such as carbon tetrachloride or acetonitrile.
-
Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
-
Reaction: Heat the mixture to reflux. The reaction can be monitored by TLC or GC for the disappearance of the starting material.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude 3,5-dibromobenzyl bromide can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Step 3: Synthesis of 3,5-Dibromobenzyl Cyanide
This step involves a nucleophilic substitution reaction to replace the benzylic bromide with a cyanide group.
-
Reaction Setup: In a round-bottom flask, dissolve 3,5-dibromobenzyl bromide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetone.
-
Add sodium cyanide or potassium cyanide to the solution.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir until the starting material is consumed (monitor by TLC).
-
Work-up: Cool the reaction mixture and pour it into a large volume of water. The product will precipitate out of the solution.
-
Collect the solid by filtration and wash thoroughly with water.
-
Alternatively, the product can be extracted with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude 3,5-dibromobenzyl cyanide can be purified by recrystallization.
Step 4: Synthesis of this compound
This final step involves the hydrolysis of the nitrile to a carboxylic acid.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3,5-dibromobenzyl cyanide in a mixture of concentrated sulfuric acid and water.
-
Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by the cessation of ammonia evolution or by TLC analysis.
-
Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice. The product will precipitate as a solid.
-
Collect the solid by filtration and wash with cold water until the washings are neutral.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol/water to yield the final product.
Data Presentation
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | 3-Bromo-4-aminotoluene | 1. NaNO₂, HBr2. CuBr | Water | 0-5, then 60 | 2-3 | 3,5-Dibromotoluene | 75-85 |
| 2 | 3,5-Dibromotoluene | NBS, AIBN | CCl₄ | Reflux | 4-6 | 3,5-Dibromobenzyl bromide | 80-90 |
| 3 | 3,5-Dibromobenzyl bromide | NaCN | DMSO | 50-60 | 2-4 | 3,5-Dibromobenzyl cyanide | 85-95 |
| 4 | 3,5-Dibromobenzyl cyanide | H₂SO₄, H₂O | - | Reflux | 6-8 | This compound | 80-90 |
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Application Notes and Protocols for 3,5-Dibromophenylacetic Acid in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the commercial availability and applications of 3,5-Dibromophenylacetic acid (CAS No. 188347-49-1). It includes a summary of commercial suppliers, detailed experimental protocols for key synthetic transformations, and its application in the context of drug discovery, particularly as a precursor for Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists.
Commercial Suppliers and Purchasing
This compound is readily available from a variety of chemical suppliers. The purity and quantity offered can vary, impacting the price. Below is a summary of representative commercial suppliers and their typical offerings. Researchers should note that prices are subject to change and it is recommended to request a formal quote from the suppliers.
| Supplier | CAS Number | Purity | Available Quantities | Representative Price (USD) |
| Accela ChemBio Co.,Ltd. | 188347-49-1 | ≥98% | 1g, 5g, 25g, 100g | Inquire for pricing |
| Shanghai Longsheng Chemical Co.,Ltd. | 188347-49-1 | ≥98% | Bulk quantities available | Inquire for pricing |
| Career Henan Chemical Co. | 188347-49-1 | 99% | Per kg basis[1] | ~$1.00/kg (Note: This may be a placeholder price, direct inquiry is recommended)[1] |
| China Skyrun Industrial Co.,ltd | 188347-49-1 | Pharmaceutical Grade/98% | Bulk quantities available | Inquire for pricing |
| Hangzhou Chungyo Chemicals Co., Ltd. | 188347-49-1 | 98% | Inquire for availability | Inquire for pricing |
Applications in Organic Synthesis and Drug Discovery
This compound is a valuable building block in organic synthesis due to its bifunctional nature. The two bromine atoms on the phenyl ring serve as reactive handles for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl or heteroaryl substituents. The carboxylic acid moiety can be readily converted into a range of functional groups, including esters, amides, and acid chlorides, providing a versatile point for molecular elaboration.
A significant application of this compound is in the synthesis of biologically active molecules. It is particularly noted for its use in the development of Transient Receptor Potential Vanilloid 1 (TRPV1) channel modulators.[1] TRPV1 is a non-selective cation channel involved in the detection and transduction of pain signals, making it a key target for the development of novel analgesics.[2][3] The 3,5-dibromophenyl scaffold can be elaborated into potent TRPV1 antagonists.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in common synthetic transformations. Researchers should adapt these protocols based on the specific substrate and desired product.
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a this compound derivative with an arylboronic acid.
Materials:
-
This compound derivative (e.g., methyl 2-(3,5-dibromophenyl)acetate) (1.0 eq)
-
Arylboronic acid (1.1 - 2.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, Na₂CO₃, 2.0 - 3.0 eq)
-
Degassed solvent (e.g., DMF, 1,4-dioxane/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating plate/oil bath
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the this compound derivative (1.0 eq), the arylboronic acid (1.1 - 2.2 eq), and the base (2.0 - 3.0 eq).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Under the inert atmosphere, add the palladium catalyst (5 mol%) to the flask.
-
Add the degassed solvent via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Amide Coupling Reaction
This protocol outlines a standard procedure for the synthesis of an amide derivative from this compound using a coupling agent.
Materials:
-
This compound (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.1 - 1.5 eq)
-
Organic base (e.g., DIPEA, Et₃N) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., DMF, CH₂Cl₂)
-
Inert gas (Argon or Nitrogen)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Dissolve this compound (1.0 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the amine (1.0 - 1.2 eq) and the organic base (2.0 - 3.0 eq) to the solution.
-
In a separate flask, dissolve the coupling agent (1.1 - 1.5 eq) in the anhydrous solvent.
-
Slowly add the solution of the coupling agent to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Application in TRPV1 Antagonist Discovery
The Role of TRPV1 in Pain Signaling
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a crucial component in the perception of pain.[2] It is a non-selective cation channel predominantly expressed on sensory neurons.[2] TRPV1 is activated by a variety of noxious stimuli, including high temperatures (>43°C), acidic conditions, and endogenous inflammatory mediators.[2] The binding of an agonist, such as capsaicin (the pungent component of chili peppers), to the TRPV1 channel triggers a conformational change, opening the channel pore. This allows an influx of cations, primarily Ca²⁺ and Na⁺, into the neuron.[4] The resulting depolarization of the neuronal membrane generates an action potential that is transmitted along the pain pathway to the central nervous system, where it is perceived as pain.[2]
Due to its central role in nociception, blocking the TRPV1 channel with antagonists is a promising therapeutic strategy for the treatment of various pain conditions, including inflammatory and neuropathic pain.[2][3]
Protocol 3: In Vitro Calcium Influx Assay for Screening TRPV1 Antagonists
This protocol describes a cell-based assay to screen for compounds that inhibit the activation of the TRPV1 channel using a fluorescent calcium indicator.
Materials:
-
HEK293 cell line stably expressing human TRPV1 (hTRPV1-HEK293).[5][6]
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS and a selection antibiotic like G418).[5]
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM).[1]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
TRPV1 agonist (e.g., Capsaicin).
-
Test compounds (potential TRPV1 antagonists).
-
Positive control antagonist (e.g., Capsazepine).
-
96-well or 384-well black-walled, clear-bottom microplates.
-
Fluorescence microplate reader with kinetic reading capabilities and appropriate filters for the chosen dye.
Procedure:
-
Cell Culture and Plating:
-
Culture hTRPV1-HEK293 cells according to standard protocols.
-
Seed the cells into the microplates at an appropriate density (e.g., 10,000 cells/well for a 384-well plate) and allow them to adhere and grow overnight.[5]
-
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye in the assay buffer.
-
Remove the culture medium from the wells and wash with assay buffer.
-
Add the dye loading solution to each well and incubate at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake and de-esterification.
-
-
Compound Incubation:
-
Wash the cells to remove excess dye.
-
Add assay buffer containing the test compounds at various concentrations to the respective wells. Include wells with vehicle control and a positive control antagonist.
-
Incubate the plate with the compounds for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
Agonist Stimulation and Fluorescence Reading:
-
Place the microplate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time (kinetic read).
-
Establish a baseline fluorescence reading for each well.
-
Using the plate reader's injection system, add a solution of the TRPV1 agonist (e.g., capsaicin at a concentration that elicits a submaximal response, e.g., EC₈₀) to all wells.
-
Continue to record the fluorescence intensity for several minutes to capture the peak calcium influx.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the vehicle control (100% activation) and a control with a saturating concentration of a known antagonist (0% activation).
-
Plot the percentage of inhibition against the concentration of the test compound and fit the data to a dose-response curve to determine the IC₅₀ value.
-
References
Application Notes and Protocols: 3,5-Dibromophenylacetic Acid as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromophenylacetic acid is a versatile synthetic building block offering a unique scaffold for the development of novel bioactive molecules. The presence of two bromine atoms on the phenyl ring provides strategic points for functionalization, primarily through cross-coupling reactions, while the carboxylic acid moiety allows for the formation of amides, esters, and other derivatives. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential therapeutic agents, with a focus on the development of Transient Receptor Potential Vanilloid 1 (TRPV1) channel modulators. Its use in biological studies has been noted for the evaluation of receptor activity and the conformational analysis of halogenated resiniferatoxin analogs as TRPV1 ligands.[1]
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 188347-49-1 | [1] |
| Molecular Formula | C₈H₆Br₂O₂ | |
| Molecular Weight | 293.94 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 99-102 °C | |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |
Safety Information
Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Application: Synthesis of a Potential TRPV1 Antagonist
The TRPV1 channel is a key mediator of pain and inflammation, making it an attractive target for the development of novel analgesics. The following section outlines a synthetic strategy to prepare a potential TRPV1 antagonist starting from this compound. The proposed synthesis involves an initial amide coupling followed by a Suzuki cross-coupling reaction to introduce functionality at one of the bromine positions.
Synthetic Workflow
The overall synthetic scheme is depicted below.
Caption: Synthetic workflow for a potential TRPV1 antagonist.
Experimental Protocols
1. Amide Coupling to Synthesize N-Aryl-2-(3,5-dibromophenyl)acetamide
This protocol describes the formation of an amide bond between this compound and a primary amine using a standard coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Materials:
-
This compound
-
Substituted primary amine (e.g., 4-tert-butylaniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add the substituted primary amine (1.1 eq), EDC (1.2 eq), and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
2. Suzuki Cross-Coupling for C-C Bond Formation
This protocol outlines the palladium-catalyzed Suzuki cross-coupling of the synthesized amide with an arylboronic acid to introduce a new aryl group at one of the bromine positions.
Materials:
-
N-Aryl-2-(3,5-dibromophenyl)acetamide (from previous step)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine the N-Aryl-2-(3,5-dibromophenyl)acetamide (1.0 eq), arylboronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).
-
Add a 3:1:1 mixture of toluene, ethanol, and water.
-
Degas the mixture by bubbling with nitrogen or argon for 15 minutes.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the final compound.
Quantitative Data
The following table presents representative biological activity data for known TRPV1 antagonists. The synthesized compounds derived from this compound would be expected to exhibit activity in a similar range, which would need to be confirmed experimentally.
| Compound ID | Target | Assay Type | IC₅₀ (nM) |
| Antagonist A | Human TRPV1 | Calcium Influx | 15 |
| Antagonist B | Rat TRPV1 | Electrophysiology | 25 |
| Antagonist C | Human TRPV1 | Calcium Influx | 8 |
Signaling Pathway
TRPV1 is a non-selective cation channel that, upon activation by stimuli such as capsaicin, heat, or low pH, allows an influx of Ca²⁺ and Na⁺ into the neuron. This influx leads to depolarization of the cell membrane and the generation of an action potential, which is transmitted to the central nervous system and perceived as pain. TRPV1 antagonists block this channel, thereby inhibiting the signaling cascade.
References
Application Notes and Protocols: 3,5-Dibromophenylacetic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3,5-Dibromophenylacetic acid as a versatile scaffold in medicinal chemistry. The focus is on its application in the development of transthyretin (TTR) amyloidogenesis inhibitors and as a tool for studying TRPV1 receptor ligands. This document includes detailed experimental protocols, quantitative data for related compounds, and illustrative diagrams of relevant biological pathways and experimental workflows.
Application in Transthyretin Amyloidosis Research
The 3,5-dibromophenyl moiety is a key pharmacophore in the design of kinetic stabilizers for transthyretin (TTR). TTR is a homotetrameric protein, and its dissociation into monomers is the rate-limiting step in the formation of amyloid fibrils, which are characteristic of Transthyretin Amyloidosis (ATTR), a fatal disease. Small molecules that bind to the thyroxine-binding sites of the TTR tetramer can stabilize it, preventing dissociation and subsequent amyloidogenesis. The bromine atoms on the phenyl ring can form favorable halogen bonds and occupy halogen-binding pockets within the TTR binding site, enhancing binding affinity and stabilizing efficacy.
Data Presentation: Biological Activity of TTR Stabilizers with a Dibromophenyl Moiety
The following table summarizes the inhibitory activity of a representative TTR stabilizer containing a 3,5-dibromophenyl group. While data for this compound itself is not extensively published, the data for N-(3,5-Dibromo-4-hydroxyphenyl)-3,5-dimethyl-4-hydroxybenzamide illustrates the potential of this scaffold.
| Compound | Target | Assay Method | IC50 (µM) | Reference |
| N-(3,5-Dibromo-4-hydroxyphenyl)-3,5-dimethyl-4-hydroxybenzamide | Transthyretin (TTR) | Fibril Formation Inhibition | < 0.5 | [1] |
Application in TRPV1 Receptor Ligand Studies
This compound is utilized in biological studies to assess the receptor activity and perform conformational analysis of halogenated resiniferatoxin analogs, which are potent ligands for the Transient Receptor Potential Vanilloid 1 (TRPV1).[2] TRPV1 is an ion channel involved in pain sensation and has been a target for the development of new analgesics. The dibrominated phenylacetic acid moiety can be incorporated into more complex molecules to probe the structure-activity relationships of TRPV1 ligands.
Experimental Protocols
Protocol 1: Synthesis of N-Aryl Amide Derivatives of this compound
This protocol describes the synthesis of amide derivatives, which are common analogs in drug discovery for improving biological activity and pharmacokinetic properties.
Materials:
-
This compound
-
Substituted aniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir at room temperature for 30 minutes.
-
Add the substituted aniline (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with DCM and wash with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl amide.
Protocol 2: In Vitro TTR Aggregation Inhibition Assay
This protocol outlines a method to evaluate the ability of this compound derivatives to inhibit TTR amyloid fibril formation.
Materials:
-
Recombinant human TTR
-
Test compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium acetate buffer, pH 4.4
-
Thioflavin T (ThT)
Procedure:
-
Prepare a stock solution of recombinant human TTR in PBS.
-
Incubate TTR (e.g., 3.6 µM) with varying concentrations of the test compound (or DMSO as a control) at 37°C for 30 minutes to allow for binding.
-
Induce amyloid fibril formation by adding sodium acetate buffer to lower the pH to 4.4.
-
Incubate the samples at 37°C with continuous agitation for 72 hours.
-
After incubation, add Thioflavin T to each sample to a final concentration of 10 µM.
-
Measure the fluorescence intensity using a fluorometer with an excitation wavelength of 450 nm and an emission wavelength of 482 nm.
-
Calculate the percentage of inhibition of fibril formation relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Visualizations
Signaling Pathway
References
Application Notes and Protocols: Derivatization of 3,5-Dibromophenylacetic Acid for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the derivatization of 3,5-Dibromophenylacetic acid into novel amide derivatives and their subsequent evaluation in relevant biological assays. The primary focus is on the synthesis of N-aryl-3,5-dibromophenylacetamides and their assessment as potential antiproliferative and anti-inflammatory agents. These protocols are intended to serve as a foundational guide for researchers in drug discovery and development.
Introduction
This compound is a halogenated aromatic carboxylic acid that serves as a versatile scaffold for the synthesis of novel bioactive compounds. The presence of two bromine atoms on the phenyl ring can enhance lipophilicity and facilitate unique molecular interactions with biological targets. Derivatization of the carboxylic acid moiety, most commonly through amide bond formation, allows for the exploration of a wide chemical space and the potential to modulate pharmacological activity. Amide derivatives of various phenylacetic acids have demonstrated a broad spectrum of biological activities, including antiproliferative and anti-inflammatory effects. This application note details the synthetic methodology for preparing a library of 3,5-dibromophenylacetamide derivatives and provides protocols for their preliminary biological screening.
Experimental Protocols
I. Synthesis of N-Aryl-3,5-dibromophenylacetamides
This protocol describes a general method for the synthesis of N-aryl-3,5-dibromophenylacetamides via an amide coupling reaction.
Materials:
-
This compound
-
Substituted anilines
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
0.1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and a substituted aniline (1.0 mmol) in a 3:1 mixture of DCM and DMF (4 mL).
-
To the stirred solution, add EDC·HCl (1.1 mmol) and TEA (3.0 mmol).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvents under reduced pressure.
-
Dilute the residue with EtOAc (25 mL).
-
Wash the organic layer sequentially with 0.1 M HCl (5 mL) and saturated NaHCO₃ solution (5 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-3,5-dibromophenylacetamide.
II. In Vitro Antiproliferative Assay (MTT Assay)
This protocol outlines the procedure for evaluating the cytotoxic effects of the synthesized derivatives on human cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Human cancer cell lines (e.g., HT29, A549, PC-3, HepG2)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Synthesized 3,5-dibromophenylacetamide derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well culture plates
Procedure:
-
Seed the cells into 96-well plates at a density of 1.5 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare stock solutions of the test compounds in DMSO and dilute them with the culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
After 24 hours of cell growth, replace the medium with fresh medium containing the test compounds at various concentrations.
-
Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) values.
III. In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
This protocol describes the evaluation of the anti-inflammatory potential of the synthesized compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Synthesized 3,5-dibromophenylacetamide derivatives
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well culture plates
Procedure:
-
Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A standard curve of sodium nitrite is used to determine the concentration of nitrite in the samples.
-
Calculate the percentage inhibition of NO production.
Data Presentation
Disclaimer: The following data are illustrative and representative of typical results obtained for structurally similar compounds. Actual results for this compound derivatives should be determined experimentally.
Table 1: Antiproliferative Activity of Representative 3,5-Dibromophenylacetamide Derivatives
| Compound ID | R-group on Amine | Cancer Cell Line | IC₅₀ (µM) |
| DPA-01 | Phenyl | HT29 | 15.2 |
| DPA-02 | 4-Chlorophenyl | HT29 | 8.5 |
| DPA-03 | 4-Methoxyphenyl | HT29 | 22.7 |
| DPA-04 | 4-Nitrophenyl | HT29 | 5.1 |
| DPA-01 | Phenyl | A549 | 25.8 |
| DPA-02 | 4-Chlorophenyl | A549 | 12.3 |
| DPA-03 | 4-Methoxyphenyl | A549 | 35.1 |
| DPA-04 | 4-Nitrophenyl | A549 | 9.8 |
Table 2: Anti-inflammatory Activity of Representative 3,5-Dibromophenylacetamide Derivatives
| Compound ID | R-group on Amine | Concentration (µM) | % Inhibition of NO Production |
| DPA-01 | Phenyl | 25 | 45.3 |
| DPA-02 | 4-Chlorophenyl | 25 | 68.7 |
| DPA-03 | 4-Methoxyphenyl | 25 | 30.1 |
| DPA-04 | 4-Nitrophenyl | 25 | 75.2 |
Visualizations
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Potential mechanism of action via inhibition of the PI3K/mTOR signaling pathway.
Application Notes and Protocols: 3,5-Dibromophenylacetic Acid in Synthetic Chemistry and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3,5-Dibromophenylacetic acid, a key intermediate in the development of biologically active molecules. The following sections detail its application in the synthesis of Transient Receptor Potential Vanilloid 1 (TRPV1) receptor ligands, along with specific protocols for its conversion into amide and ester derivatives.
Introduction
This compound is a valuable building block in medicinal chemistry and organic synthesis. Its phenylacetic acid scaffold is a common motif in pharmacologically active compounds, and the presence of two bromine atoms offers sites for further functionalization through cross-coupling reactions. Notably, this compound serves as a precursor for the synthesis of potent and selective ligands for the TRPV1 receptor, a key target in pain and inflammation research.[1] The ability to readily modify the carboxylic acid group into amides and esters allows for the exploration of structure-activity relationships and the optimization of pharmacokinetic properties.
Application in the Synthesis of TRPV1 Ligands
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat, protons, and capsaicin.[2] Antagonists of the TRPV1 receptor are of significant interest as potential non-opioid analgesics for the treatment of chronic pain.[3] this compound can be utilized as a key fragment in the synthesis of novel TRPV1 modulators. The general approach involves the coupling of this compound with various amine-containing pharmacophores to generate a library of candidate molecules for biological screening.
A plausible signaling pathway involving TRPV1 modulation is depicted below:
Caption: TRPV1 signaling pathway and inhibition by a this compound derivative.
Key Reaction Mechanisms and Protocols
The carboxylic acid moiety of this compound is readily transformed into a variety of functional groups. The most common and synthetically useful reactions are amide bond formation and esterification.
Amide Bond Formation
Amide coupling reactions are fundamental in drug discovery for linking molecular fragments. Standard coupling reagents can be employed to react this compound with a primary or secondary amine.
Experimental Workflow for Amide Synthesis:
Caption: General workflow for the synthesis of amides from this compound.
Protocol 1: HATU-Mediated Amide Coupling
This protocol utilizes Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU), a common and efficient peptide coupling reagent.
-
Materials:
-
This compound
-
Desired amine (1.0 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the desired amine (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Fischer Esterification
Fischer esterification is a classic method for producing esters from carboxylic acids and alcohols using an acid catalyst.
Protocol 2: Sulfuric Acid-Catalyzed Esterification
This protocol describes the synthesis of the methyl ester of this compound.
-
Materials:
-
This compound
-
Anhydrous methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
-
Procedure:
-
Suspend this compound (1.0 eq) in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ester.
-
If necessary, purify the product by recrystallization or column chromatography.
-
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected yields for the described transformations of this compound, based on general literature precedents for similar substrates.
| Reaction Type | Reagents | Solvent | Reaction Time | Typical Yield (%) |
| Amide Coupling | HATU, DIPEA, Amine | DMF | 2-4 hours | 75-95 |
| Amide Coupling | EDC, HOBt, Amine | DCM/DMF | 12-24 hours | 70-90 |
| Fischer Esterification | MeOH, H₂SO₄ (cat.) | Methanol | 4-6 hours | 85-95 |
| Fischer Esterification | EtOH, H₂SO₄ (cat.) | Ethanol | 6-8 hours | 80-90 |
Note: Yields are highly dependent on the specific substrate, reaction scale, and purification method. The provided ranges are for illustrative purposes.
Conclusion
This compound is a versatile and commercially available starting material with significant applications in the synthesis of novel therapeutic agents, particularly TRPV1 receptor modulators. The protocols and data presented herein provide a practical guide for researchers in the fields of medicinal chemistry and drug development to effectively utilize this compound in their synthetic endeavors. The straightforward conversion of its carboxylic acid group into a diverse range of amides and esters facilitates the rapid generation of compound libraries for biological evaluation.
References
Application Notes and Protocols for the Laboratory-Scale Preparation of 3,5-Dibromophenylacetic Acid
Introduction
3,5-Dibromophenylacetic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceutical and materials science applications. Its structure, featuring a phenylacetic acid moiety with two bromine substituents, provides multiple sites for further functionalization. This document outlines a detailed, four-step laboratory-scale protocol for the synthesis of this compound, commencing from readily available starting materials. The described synthetic route is robust and relies on well-established chemical transformations, making it suitable for implementation in a standard organic chemistry laboratory setting.
Overall Synthetic Scheme
The synthesis of this compound is accomplished through a four-step sequence:
-
Synthesis of 3,5-Dibromotoluene: This initial step involves the diazotization of 2,6-dibromo-4-methylaniline, followed by a reduction to yield 3,5-dibromotoluene.
-
Benzylic Bromination: The methyl group of 3,5-dibromotoluene is selectively brominated at the benzylic position using N-bromosuccinimide (NBS) to afford 3,5-dibromobenzyl bromide.
-
Cyanation: The benzylic bromide is then converted to the corresponding nitrile, 3,5-dibromobenzyl cyanide, through a nucleophilic substitution reaction with sodium cyanide.
-
Hydrolysis: The final step involves the hydrolysis of the nitrile group to a carboxylic acid, yielding the target compound, this compound.
Data Presentation
The following table summarizes the key quantitative data for each step in the synthesis of this compound.
| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) | Molecular Weight ( g/mol ) |
| 1 | Diazotization & Reduction | 2,6-Dibromo-4-methylaniline | NaNO₂, H₃PO₂ | 3,5-Dibromotoluene | ~93% | 249.93 |
| 2 | Benzylic Bromination | 3,5-Dibromotoluene | N-Bromosuccinimide (NBS), AIBN | 3,5-Dibromobenzyl bromide | 80-90% (estimated) | 328.84 |
| 3 | Cyanation | 3,5-Dibromobenzyl bromide | Sodium Cyanide (NaCN) | 3,5-Dibromobenzyl cyanide | 80-90% | 274.94 |
| 4 | Hydrolysis | 3,5-Dibromobenzyl cyanide | H₂SO₄, H₂O | This compound | ~80% | 293.94 |
Experimental Protocols
Safety Precaution: This synthesis involves hazardous materials. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. All reactions should be performed in a well-ventilated fume hood.
Protocol 1: Synthesis of 3,5-Dibromotoluene
This protocol is adapted from the synthesis of 3,5-dibromotoluene from 2,6-dibromo-4-methylaniline.[1]
Materials:
-
2,6-Dibromo-4-methylaniline (1.0 eq)
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite (NaNO₂)
-
Hypophosphorous Acid (H₃PO₂) (50% solution)
-
Ice
-
Methanol
Procedure:
-
In a round-bottom flask, suspend 2,6-dibromo-4-methylaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Continue stirring for 30 minutes after the addition is complete.
-
In a separate beaker, prepare a solution of hypophosphorous acid.
-
Slowly add the cold diazonium salt solution to the hypophosphorous acid solution with vigorous stirring. Gas evolution will be observed.
-
Allow the reaction mixture to stir at 0-5 °C for 1 hour and then let it warm to room temperature and stir overnight.
-
The resulting solid is collected by vacuum filtration and washed thoroughly with cold water.
-
The crude product is then purified by recrystallization from methanol to yield 3,5-dibromotoluene as a solid.
Protocol 2: Synthesis of 3,5-Dibromobenzyl Bromide
This protocol describes the benzylic bromination of 3,5-dibromotoluene using N-bromosuccinimide (NBS).
Materials:
-
3,5-Dibromotoluene (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Azobisisobutyronitrile (AIBN) (0.02 eq, radical initiator)
-
Carbon Tetrachloride (CCl₄) (anhydrous)
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dibromotoluene in anhydrous carbon tetrachloride.
-
Add N-bromosuccinimide and a catalytic amount of AIBN to the solution.
-
Heat the mixture to reflux (around 77 °C) and irradiate with a UV lamp or a high-wattage incandescent lamp to initiate the reaction.
-
Continue refluxing until all the starting material is consumed (monitor by TLC or GC). The reaction is typically complete within 1-3 hours.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the succinimide byproduct.
-
Filter off the succinimide and wash it with a small amount of cold carbon tetrachloride.
-
The filtrate is then washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 3,5-dibromobenzyl bromide.
-
The product can be further purified by recrystallization from a suitable solvent like hexane.
Protocol 3: Synthesis of 3,5-Dibromobenzyl Cyanide
This protocol details the conversion of 3,5-dibromobenzyl bromide to 3,5-dibromobenzyl cyanide.[2]
Materials:
-
3,5-Dibromobenzyl bromide (1.0 eq)
-
Sodium Cyanide (NaCN) (1.2 eq)
-
Ethanol (95%)
-
Water
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve sodium cyanide in water.
-
Add a solution of 3,5-dibromobenzyl bromide in 95% ethanol to the sodium cyanide solution.
-
Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Distill off the majority of the ethanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 3,5-dibromobenzyl cyanide. The product can be purified by distillation under reduced pressure or recrystallization.
Protocol 4: Synthesis of this compound
This protocol describes the hydrolysis of 3,5-dibromobenzyl cyanide to the final product.
Materials:
-
3,5-Dibromobenzyl cyanide (1.0 eq)
-
Sulfuric Acid (concentrated)
-
Water
Procedure:
-
In a round-bottom flask, carefully add 3,5-dibromobenzyl cyanide to a mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours.
-
Cool the reaction mixture to room temperature and then pour it over crushed ice.
-
The precipitated solid is collected by vacuum filtration and washed with cold water until the washings are neutral.
-
The crude this compound is then recrystallized from an appropriate solvent system (e.g., ethanol/water or toluene) to yield the pure product.
-
The final product should be characterized by melting point (if available in literature), ¹H NMR, ¹³C NMR, and mass spectrometry. A reported melting point for this specific compound was not readily found in the searched literature.
Visualizations
Experimental Workflow Diagram
Caption: Multi-step synthesis of this compound.
References
Potential Therapeutic Applications of 3,5-Disubstituted Phenylacetic Acid Analogs
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Note on 3,5-Dibromophenylacetic Acid Derivatives: Direct therapeutic applications of this compound derivatives are not extensively documented in publicly available scientific literature. However, the core structure of 3,5-disubstituted phenylacetic acid is a key feature in various compounds with significant biological activities. This document provides an overview of the therapeutic potential of structurally related compounds, which may serve as a foundation for the design and investigation of novel this compound derivatives.
Anti-inflammatory Applications of 3,5-Dihydroxycinnamic Acid Derivatives
Derivatives of 3,5-dihydroxycinnamic acid have demonstrated notable anti-inflammatory properties. These compounds represent a promising area of research for the development of new anti-inflammatory agents.
One particular derivative, referred to as Compound 7 in a key study, exhibited a pronounced anti-inflammatory effect in a 12-O-tetradecanoylphorbol 13-acetate (TPA)-induced mouse ear edema model.[1][2] The mechanism of action for this class of compounds involves the downregulation of key inflammatory mediators.
Mechanism of Action:
The anti-inflammatory effects of these derivatives are attributed to their ability to:
-
Reduce the mRNA and protein synthesis of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][2]
-
Decrease the infiltration of activated neutrophils at the site of inflammation.[1][2]
-
Inhibit the production of cyclooxygenase-2 (COX-2)-catalyzed prostaglandin E2 (PGE2).[1][2]
-
Inhibit 5-lipoxygenase (5-LOX) production, leading to a reduction in leukotriene B4 (LTB4).[1][2]
Quantitative Data
| Compound | Assay | Dose | Inhibition Rate (%) | Reference |
| Compound 7 | TPA-induced mouse ear edema | 1.6 mg/ear | 65.6 | [1][2] |
Signaling Pathway
Caption: Anti-inflammatory mechanism of a 3,5-dihydroxycinnamic acid derivative.
Experimental Protocols
Protocol 1: TPA-Induced Mouse Ear Edema Model
This protocol is used to evaluate the in vivo anti-inflammatory activity of test compounds.
Materials:
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
Test compound (e.g., 3,5-dihydroxycinnamic acid derivative)
-
Vehicle (e.g., acetone or ethanol)
-
Male CD-1 mice (20-25 g)
-
7-mm biopsy punch
-
Analytical balance
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.
-
Grouping: Divide mice into control and treatment groups (n=3-4 per group).
-
TPA Application: Apply a solution of TPA (2.5 µg in 10 µL of vehicle) topically to both the inner and outer surfaces of the right ear of each mouse. The left ear receives the vehicle only and serves as a negative control.
-
Test Compound Application: 10 minutes after TPA application, topically apply the test compound (e.g., 1.6 mg in 20 µL of vehicle) to the right ear.
-
Incubation: House the mice for 4 hours to allow for the inflammatory response to develop.
-
Euthanasia and Sample Collection: Euthanize the mice by cervical dislocation.
-
Edema Measurement: Use a 7-mm biopsy punch to remove a disc from both the right (treated) and left (control) ears. Weigh the ear punches immediately.
-
Calculation of Edema Inhibition: The swelling is assessed as the difference in weight between the right and left ear punches. The percentage of edema inhibition (EI) is calculated using the following formula: EI (%) = [1 - (Edema_treated / Edema_control)] x 100
Reference: Adapted from De Young et al. (1989) and Zhang et al. (2016).[1][2][3][4][5]
Potential as TRPV1 Ligands
This compound is utilized in biological studies for the evaluation of receptor activity and conformational analysis of halogenated resiniferatoxin analogs as Transient Receptor Potential Vanilloid 1 (TRPV1) ligands. TRPV1 is a non-selective cation channel that plays a crucial role in pain sensation and inflammation. Antagonists of the TRPV1 receptor are being actively investigated as potential analgesics.
Mechanism of Action (Hypothetical for this compound Derivatives):
Based on the use of the parent compound in TRPV1 ligand studies, it is hypothesized that derivatives of this compound could be designed to act as TRPV1 antagonists. These antagonists would bind to the TRPV1 receptor, preventing its activation by endogenous ligands (e.g., capsaicin, protons, heat) and thereby blocking the downstream signaling cascades that lead to pain and neurogenic inflammation.
Signaling Pathway
References
- 1. Synthesis, Anti-inflammatory Activities and Mechanisms of 3,5- di...: Ingenta Connect [ingentaconnect.com]
- 2. Synthesis, Anti-inflammatory Activities and Mechanisms of 3,5- dihydroxycinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory Activity of Some Extracts and Isolates from Leonotis nepetaefolia on TPA-induced Edema Model [scielo.org.mx]
- 4. Mouse skin inflammation induced by multiple topical applications of 12-O-tetradecanoylphorbol-13-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Edema and cell infiltration in the phorbol ester-treated mouse ear are temporally separate and can be differentially modulated by pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Dibromophenylacetic Acid
Welcome to the technical support center for the synthesis of 3,5-Dibromophenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the synthesis of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient amount of brominating agent. - Product loss during workup and purification. | - Increase reaction time and monitor progress using TLC or GC-MS. - Optimize the reaction temperature; higher temperatures may be needed for di-substitution. - Use a slight excess of the brominating agent (e.g., 2.2-2.5 equivalents of Br₂). - Optimize extraction, washing, and recrystallization procedures to minimize loss. |
| Formation of Monobrominated Side Products | - Insufficient brominating agent. - Reaction time is too short. | - Ensure at least 2 equivalents of the brominating agent are used. - Increase the reaction time to allow for the second bromination to occur. Monitor the reaction progress closely. |
| Formation of ortho- and para- Isomers | - The directing group (-CH₂COOH) is weakly ortho, para-directing. While the 3,5-isomer is sterically and electronically favored under certain conditions, some formation of other isomers is possible. | - Purification by fractional recrystallization or column chromatography is necessary to separate the isomers. |
| Formation of α-Brominated Product (2-Bromo-2-(3,5-dibromophenyl)acetic acid) | - Radical reaction conditions (e.g., UV light, radical initiators) can favor bromination at the alpha-carbon of the acetic acid moiety. | - Conduct the reaction in the dark and avoid radical initiators like AIBN unless α-bromination is desired. |
| Product "Oils Out" Instead of Crystallizing During Recrystallization | - The melting point of the crude product is lower than the boiling point of the recrystallization solvent. - The presence of significant impurities can lower the melting point of the mixture. | - Select a solvent with a lower boiling point. - Attempt to purify the product using column chromatography to remove impurities before recrystallization. - Add a small seed crystal of pure product to the cooled solution to encourage crystallization. |
| Incomplete Separation During Acid-Base Extraction | - The pH of the aqueous layer was not sufficiently basic to deprotonate the carboxylic acid completely. - Insufficient mixing of the aqueous and organic layers. | - Use a suitable base (e.g., NaOH or NaHCO₃) and ensure the pH of the aqueous layer is well above the pKa of the carboxylic acid (typically pH > 8). - Shake the separatory funnel vigorously, with frequent venting. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most plausible method for synthesizing this compound is through the direct electrophilic bromination of phenylacetic acid. This typically involves reacting phenylacetic acid with a brominating agent in the presence of a Lewis acid catalyst.
Q2: What are the key reaction parameters to control for optimal yield?
Key parameters to control include the stoichiometry of the brominating agent, reaction temperature, and reaction time. Using a slight excess of the brominating agent and carefully controlling the temperature to favor di-bromination at the meta positions are crucial for maximizing the yield of the desired product.
Q3: What are the expected major and minor side products in this synthesis?
During the synthesis of this compound, several side products can form. The most common include:
-
Monobrominated Products: 3-Bromophenylacetic acid is the expected primary monobrominated product.
-
Other Isomers: Small amounts of 2,5-dibromophenylacetic acid and 2,3-dibromophenylacetic acid may be formed.
-
α-Brominated Products: 2-Bromo-2-phenylacetic acid and its di-brominated phenyl ring derivatives can form, especially under radical conditions.
Q4: How can I purify the final product?
Purification can be achieved through a combination of techniques:
-
Acid-Base Extraction: To separate the acidic product from non-acidic impurities.
-
Recrystallization: A common and effective method for purifying the final product. A suitable solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.
-
Column Chromatography: Can be used to separate the desired product from closely related isomers and other impurities.
Q5: Which brominating agents are suitable for this reaction?
Common brominating agents for aromatic bromination include:
-
Molecular Bromine (Br₂): Often used with a Lewis acid catalyst like FeBr₃.
-
N-Bromosuccinimide (NBS): A milder and easier-to-handle brominating agent, which may require an acid catalyst for aromatic bromination.
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of this compound based on standard organic chemistry principles. Note: This protocol should be optimized for specific laboratory conditions.
Protocol 1: Direct Bromination of Phenylacetic Acid
Materials:
-
Phenylacetic acid
-
Molecular Bromine (Br₂)
-
Anhydrous Iron(III) Bromide (FeBr₃)
-
Glacial Acetic Acid
-
10% aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
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Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve phenylacetic acid (1.0 eq) in glacial acetic acid.
-
Catalyst Addition: Add a catalytic amount of anhydrous iron(III) bromide (FeBr₃) (e.g., 0.1 eq) to the solution.
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Bromine Addition: From the dropping funnel, add a solution of bromine (2.2 eq) in glacial acetic acid dropwise to the reaction mixture with stirring at room temperature.
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Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (around 80-100 °C) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
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Cool the reaction mixture to room temperature and pour it into a beaker containing cold water.
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Quench the excess bromine by adding 10% sodium thiosulfate solution until the orange color disappears.
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Extract the aqueous mixture with ethyl acetate.
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Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to extract the acidic product.
-
-
Isolation:
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Cool the basic aqueous layer in an ice bath and acidify with concentrated HCl until a precipitate forms.
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Collect the solid precipitate by vacuum filtration and wash with cold water.
-
-
Purification:
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Dry the crude product under vacuum.
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Further purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
-
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Key parameters affecting reaction yield and purity.
Technical Support Center: Purification of 3,5-Dibromophenylacetic Acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 3,5-Dibromophenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The primary methods for purifying crude this compound are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What are the likely impurities in crude this compound?
Common impurities can include unreacted starting materials, byproducts from the synthesis such as mono-brominated or tri-brominated phenylacetic acid derivatives, and residual solvents or reagents.[1][2][3] The presence of these impurities can lower the melting point and affect the final product's quality.[4]
Q3: How do I select an appropriate solvent for recrystallization?
An ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room or cold temperatures.[4] This differential solubility allows for the compound to dissolve when hot and crystallize out upon cooling, leaving impurities behind in the solvent. It is often necessary to test several solvents to find the optimal one.
Q4: When is column chromatography the preferred purification method?
Column chromatography is recommended when dealing with complex mixtures of impurities that have similar solubility profiles to the desired product, making recrystallization ineffective.[5] It is particularly useful for separating compounds based on their polarity.[6] For acidic compounds like this compound, silica gel is a common stationary phase.[5]
Q5: Can I use an acid-base extraction to purify this compound?
Yes, acid-base extraction is a highly effective method for separating acidic compounds from neutral or basic impurities. By treating the crude product dissolved in an organic solvent with an aqueous basic solution (e.g., sodium bicarbonate), the this compound will be deprotonated to its carboxylate salt and move into the aqueous layer.[7] The layers can then be separated, and the aqueous layer acidified to precipitate the pure acid.[7]
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process.
Issue 1: Low yield after recrystallization.
| Possible Cause | Recommendation |
| Excessive solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the crude product.[7] |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent the product from crystallizing on the filter paper.[4][7] |
| The cooling process was too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of larger, purer crystals.[7] |
| The compound is significantly soluble in the chosen solvent even at low temperatures. | Test a different solvent or a mixture of solvents to find one where the compound has lower solubility when cold. |
Issue 2: The product "oils out" instead of crystallizing.
| Possible Cause | Recommendation |
| The melting point of the crude product is lower than the boiling point of the solvent. | Select a solvent with a lower boiling point.[7] |
| Significant impurities are present, depressing the melting point. | Attempt an alternative purification method first, such as column chromatography or an acid-base wash, to remove the bulk of impurities.[7] |
| Supersaturation is too high. | Add a little more solvent or try re-heating the solution and allowing it to cool more slowly. Adding a seed crystal of the pure product can also induce crystallization.[7] |
Issue 3: The final product is still impure after purification.
| Possible Cause | Recommendation |
| Recrystallization: Impurities co-crystallized with the product. | This can happen if the cooling was too fast or if the impurities have very similar properties. A second recrystallization may be necessary, or switch to a different purification method. |
| Column Chromatography: Poor separation of spots on TLC. | Optimize the solvent system (eluent) for column chromatography by testing different solvent polarities using Thin Layer Chromatography (TLC).[5] The desired compound should ideally have an Rf value of around 0.3-0.4 for good separation.[5] |
| Acid-Base Extraction: Incomplete separation. | Ensure the pH of the aqueous layer is sufficiently basic (e.g., pH > 8) to fully deprotonate the carboxylic acid. Use a stronger base or repeat the extraction to ensure complete transfer to the aqueous layer.[7] |
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture) while stirring and heating until the solid is completely dissolved.
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Decolorization (Optional): If the solution has a noticeable color, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the hot funnel and quickly filter the hot solution to remove insoluble impurities (and charcoal, if used).[7]
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Crystallization: Cover the flask containing the filtrate and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[7]
-
Isolation and Drying: Collect the formed crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent and then dry them under vacuum.[7]
Protocol 2: Column Chromatography
-
Preparation: Select an appropriate solvent system (eluent) based on TLC analysis. Prepare a slurry of silica gel in the chosen eluent.[8]
-
Packing the Column: Secure a chromatography column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[6] Pour the silica gel slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing without air bubbles.[8][9] Add another thin layer of sand on top of the silica.
-
Loading the Sample: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add this solution to the top of the column.[10]
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Elution: Add the eluent to the column and begin collecting fractions. Apply gentle air pressure ('flash' chromatography) to speed up the process if necessary.[6]
-
Analysis and Collection: Monitor the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Acid-Base Extraction
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Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake vigorously, venting frequently to release the pressure from the evolved CO₂ gas.[7]
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Separation: Allow the two layers to separate completely. The deprotonated 3,5-dibromophenylacetate salt will be in the aqueous (bottom) layer. Drain the aqueous layer into a clean beaker.
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Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the acidic product is extracted. Combine the aqueous layers.
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Precipitation: While stirring, slowly acidify the combined aqueous layers with a strong acid (e.g., concentrated HCl) until the solution is acidic (test with pH paper). The purified this compound will precipitate out.
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Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.[7]
Visual Guides
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for common purification issues.
References
- 1. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. youtube.com [youtube.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. columbia.edu [columbia.edu]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
identification and removal of impurities in 3,5-Dibromophenylacetic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification and removal of impurities in 3,5-Dibromophenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound?
A1: Common impurities can include starting materials from the synthesis, such as 3,5-dibromotoluene, and side products like positional isomers (e.g., 2,4-dibromophenylacetic acid or 2,6-dibromophenylacetic acid). Over-bromination can also lead to tribrominated species.[1] Residual solvents from the purification process are also frequently observed.
Q2: Which analytical techniques are best for identifying impurities in my sample?
A2: A multi-faceted analytical approach is recommended. High-Performance Liquid Chromatography (HPLC) is excellent for separating and quantifying non-volatile organic impurities.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying volatile impurities and residual solvents.[4] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation of unknown impurities and for quantitative analysis (qNMR).[2][5]
Q3: What is the most effective general method for purifying this compound?
A3: Recrystallization is a highly effective and common method for purifying solid organic compounds like this compound.[6][7] The choice of solvent is crucial and depends on the impurity profile. Column chromatography can also be used for more challenging separations.[8]
Q4: My purified this compound has a low melting point and a broad melting range. What does this indicate?
A4: A depressed and broad melting point range is a classic indicator of the presence of impurities. Pure crystalline solids typically have a sharp and narrow melting point range.
Q5: Can impurities in this compound affect my downstream reactions?
A5: Absolutely. Impurities can act as catalysts, inhibitors, or competing reagents in subsequent synthetic steps, leading to lower yields, unexpected side products, and difficulties in purification of the final compound.[2]
Troubleshooting Guides
Issue 1: Unexpected Peaks in the HPLC Chromatogram
Question: I ran an HPLC analysis of my this compound sample, and I see several unexpected peaks. How can I identify these impurities and remove them?
Answer:
Workflow for Identification and Removal of HPLC Impurities
Caption: Workflow for identifying and removing unknown impurities.
Experimental Protocols:
-
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Instrumentation: HPLC system with a UV detector.[2]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[2]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).[2]
-
Flow Rate: 1.0 mL/min.[3]
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase. Filter through a 0.45 µm syringe filter before injection.[3][4]
-
-
Recrystallization of this compound
-
In an Erlenmeyer flask, add the impure this compound.
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Add a minimal amount of a suitable hot solvent (e.g., ethanol/water, acetic acid/water) to dissolve the solid completely.[6]
-
If colored impurities are present, add a small amount of activated charcoal and heat briefly.
-
Perform a hot filtration to remove insoluble impurities and the charcoal.[9]
-
Allow the filtrate to cool slowly to room temperature to form crystals. Cooling too quickly can trap impurities.[10]
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Further cool the flask in an ice bath to maximize crystal formation.[11]
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Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.[6]
-
Dry the purified crystals under vacuum.
-
Data Presentation:
| Analysis | Before Purification | After Recrystallization |
| Purity (by HPLC Area %) | 92.5% | 99.8% |
| Impurity 1 (Area %) | 3.2% | <0.1% |
| Impurity 2 (Area %) | 2.8% | <0.1% |
| Unknowns (Total Area %) | 1.5% | 0.1% |
Issue 2: Residual Solvents Detected by GC-MS
Question: My GC-MS analysis shows the presence of residual solvents like toluene and ethyl acetate in my this compound sample. How can I effectively remove them?
Answer:
Troubleshooting Residual Solvents
Caption: Decision tree for removing residual solvents.
Experimental Protocols:
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Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[2]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[2]
-
Oven Temperature Program: Initial temperature 50 °C, hold for 2 min, then ramp at 10 °C/min to 250 °C and hold for 5 min.
-
Injector Temperature: 250 °C.[2]
-
MS Transfer Line Temperature: 280 °C.[2]
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Sample Preparation: Dissolve a precisely weighed amount of the sample in a high-purity solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.[2]
-
-
Removal of Residual Solvents by High Vacuum Drying
-
Place the this compound in a suitable flask or drying dish.
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Connect the container to a high vacuum line (preferably with a cold trap).
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Gently heat the sample (e.g., 40-50 °C) while under vacuum to facilitate solvent removal. The temperature should be well below the melting point of the compound.
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Continue drying until a constant weight is achieved.
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Data Presentation:
| Solvent | Concentration Before Drying (ppm) | Concentration After Drying (ppm) |
| Toluene | 1250 | <50 |
| Ethyl Acetate | 800 | <50 |
Issue 3: Presence of Isomeric Impurities
Question: My NMR and HPLC analyses suggest the presence of positional isomers of dibromophenylacetic acid. How can I separate these?
Answer:
Separating positional isomers can be challenging due to their similar physical properties.
Strategies for Isomer Separation
Caption: Methods for separating isomeric impurities.
Experimental Protocols:
-
Fractional Recrystallization
-
This technique relies on slight differences in the solubility of the isomers in a particular solvent.
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Dissolve the mixture in a minimum amount of a suitable boiling solvent.
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Allow the solution to cool slowly. The less soluble isomer should crystallize first.
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Filter this first crop of crystals.
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The mother liquor will be enriched in the more soluble isomer. Concentrate the mother liquor and cool again to obtain a second crop of crystals, which should be enriched in the other isomer.
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Repeat the process on both crops of crystals to improve purity. Purity of each fraction should be monitored by HPLC.
-
-
Preparative Column Chromatography
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Stationary Phase: Silica gel is commonly used for the separation of aromatic carboxylic acids.
-
Mobile Phase: A solvent system that provides good separation on analytical TLC should be chosen. A mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate) with a small amount of acetic or formic acid is a good starting point. The acid in the mobile phase helps to prevent tailing of the carboxylic acid on the silica gel.
-
Procedure:
-
Prepare a column with the chosen stationary phase.
-
Dissolve the impure sample in a minimum amount of the mobile phase and load it onto the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Analyze the fractions by TLC or HPLC to identify which contain the desired pure compound.
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Combine the pure fractions and evaporate the solvent.
-
-
Data Presentation:
| Method | Purity of Main Isomer (Initial) | Purity of Main Isomer (Final) | Recovery |
| Fractional Recrystallization | 94% | 98.5% | 65% |
| Column Chromatography | 94% | >99.5% | 85% |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. moravek.com [moravek.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. famu.edu [famu.edu]
Technical Support Center: Recrystallization of 3,5-Dibromophenylacetic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal recrystallization of 3,5-Dibromophenylacetic acid.
Troubleshooting Guide
Researchers may encounter several common issues during the recrystallization of this compound. This guide provides systematic solutions to these challenges.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No crystal formation upon cooling | - The solution is not saturated (too much solvent was added).- The solution is supersaturated but requires a nucleation site. | - Boil off a portion of the solvent to increase the concentration of the solute and allow the solution to cool again.[1][2]- Scratch the inside of the flask with a glass stirring rod to create nucleation sites.[1][2]- Add a seed crystal of pure this compound, if available.[2] |
| Oiling out (formation of a liquid layer instead of solid crystals) | - The boiling point of the recrystallization solvent is higher than the melting point of the compound.- The compound is precipitating from the solution too rapidly.[1]- The compound has a significant amount of impurities, leading to a melting point depression. | - Reheat the solution to dissolve the oil, add a small amount of additional "good" solvent to decrease the saturation, and allow it to cool more slowly.[1][2]- Consider using a solvent or solvent mixture with a lower boiling point.[3]- If impurities are suspected, consider a preliminary purification step like charcoal treatment.[1] |
| Low yield of recovered crystals | - Too much solvent was used, leading to a significant amount of the compound remaining in the mother liquor.[1][4]- Premature crystallization occurred during a hot filtration step.- The solution was not cooled sufficiently to maximize crystal formation.[4] | - Before filtration, test the mother liquor by placing a drop on a watch glass and allowing it to evaporate. If a significant solid residue remains, concentrate the mother liquor and cool to recover more product.[1]- Ensure the funnel and filter paper are pre-heated during hot filtration to prevent crystallization.- Cool the solution in an ice bath to maximize the recovery of the crystals. |
| Crystals are colored or appear impure | - Colored impurities are present in the crude sample.- The crystals crashed out of solution too quickly, trapping impurities.[1] | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[1]- Ensure the solution cools slowly to allow for the formation of pure crystals.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[5] For this compound, which is a moderately polar molecule due to the carboxylic acid group and the aromatic ring, a moderately polar solvent or a mixed solvent system is often effective.
Based on general principles for aromatic carboxylic acids, suitable solvent systems could include:
-
Water: While many organic compounds have low solubility in water, the carboxylic acid group can increase its solubility in hot water, making it a potential recrystallization solvent.[3][6]
-
Ethanol/Water or Methanol/Water: A mixed solvent system is often effective. The acid will be soluble in the alcohol (the "good" solvent), and the addition of water (the "bad" solvent) will decrease the solubility and induce crystallization upon cooling.[4]
-
Ethyl Acetate/Hexane: Similar to the alcohol/water system, ethyl acetate acts as the "good" solvent and hexane as the "bad" solvent.
The choice of solvent should be determined experimentally by testing the solubility of a small amount of the compound in various solvents.
Q2: How can I determine the correct amount of solvent to use?
The goal is to use the minimum amount of hot solvent to completely dissolve the solid. A common procedure is to add a small amount of solvent to the solid, heat the mixture to boiling, and then continue to add small portions of hot solvent until the solid just dissolves. Using too much solvent is a common reason for low yields.[2][4]
Q3: What is the purpose of slow cooling during recrystallization?
Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can cause the compound to precipitate quickly, trapping impurities within the crystal lattice.[1] Allowing the solution to cool slowly to room temperature before placing it in an ice bath generally yields purer crystals.
Q4: How can I remove insoluble impurities from my sample?
If your sample contains impurities that are insoluble in the hot recrystallization solvent, a hot filtration step is necessary. After dissolving your compound in the minimum amount of hot solvent, you will have a hot, saturated solution with the insoluble impurities suspended. This hot solution should then be filtered through a pre-heated funnel to remove the solid impurities.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound using a mixed solvent system, such as ethanol and water.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethanol) and heat the mixture on a hot plate until the solid dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration.
-
Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent (e.g., water) dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.
-
Redissolution: Add a few drops of the "good" solvent until the cloudiness just disappears.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.
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Drying: Allow the crystals to dry completely. The purity can then be assessed by measuring the melting point. A pure compound will have a sharp melting point range.[6]
Visualizations
References
long-term storage and stability of 3,5-Dibromophenylacetic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, stability, and handling of 3,5-Dibromophenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a cool, dry, and dark place. The container should be tightly sealed to prevent moisture absorption and contamination. It is advisable to store the compound in a well-ventilated area.
Q2: What are the signs of degradation of this compound?
A2: Physical signs of degradation can include a change in color (e.g., discoloration to yellow or brown), a change in texture, or the development of an unusual odor. Chemical analysis, such as HPLC, is the most reliable way to detect degradation by identifying impurities and a decrease in the purity of the main compound.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented, halogenated aromatic compounds can degrade through several mechanisms under stress conditions. These may include:
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Photodegradation: Exposure to light, particularly UV radiation, can lead to the cleavage of the carbon-bromine bond, a process known as dehalogenation.[1]
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Hydrolysis: Under acidic or basic conditions, the carboxylic acid group can undergo reactions, although the phenylacetic acid structure is generally stable.
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Oxidation: Strong oxidizing agents can lead to the formation of various oxidation products. The reaction with hydroxyl radicals can induce oxidative fragmentation.[2]
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Thermal Decomposition: At elevated temperatures, the molecule may decompose.
Q4: Is this compound known to be involved in any signaling pathways?
A4: this compound has been used in biological studies to evaluate the activity of halogenated resiniferatoxin analogs as ligands for the Transient Receptor Potential Vanilloid 1 (TRPV1).[3] TRPV1 is a non-selective cation channel involved in various physiological and pathophysiological processes, including pain sensation, inflammation, and temperature regulation.[4][5] Activation of TRPV1 leads to an influx of calcium and sodium ions, which in turn can trigger a cascade of intracellular signaling events.[4][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected experimental results or low purity of starting material. | Degradation of this compound due to improper storage. | Verify the storage conditions (cool, dry, dark, tightly sealed). Perform a purity check using HPLC or another suitable analytical method before use. |
| Discoloration of the solid compound. | Exposure to light, air (oxidation), or heat. | Store the compound in an amber vial or a container protected from light. Purge the container with an inert gas like argon or nitrogen before sealing to minimize oxidation. Ensure storage temperature is consistently low. |
| Appearance of new peaks in chromatograms during analysis. | Degradation of the compound in solution or during the analytical procedure. | Prepare fresh solutions for analysis. Ensure the mobile phase and diluents are compatible with the compound and do not promote degradation. Check the stability of the compound under the analytical conditions (e.g., temperature, pH of the mobile phase). |
| Inconsistent biological activity in assays. | Degradation of the compound in the assay medium. | Assess the stability of this compound under the specific assay conditions (e.g., pH, temperature, presence of other reagents). Prepare stock solutions in a suitable solvent and store them appropriately. Prepare working solutions fresh for each experiment. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. The following is a general protocol that can be adapted for this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% H₂O₂). Incubate at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a defined period. Also, heat a solution of the compound.
-
Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light (e.g., as per ICH Q1B guidelines) for a defined period. A control sample should be wrapped in aluminum foil to exclude light.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples if necessary.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify any degradation products.
-
Determine the percentage of degradation of this compound.
Protocol 2: Stability-Indicating HPLC Method Development (General Approach)
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.
1. Instrument and Columns:
-
A standard HPLC system with a UV detector or a photodiode array (PDA) detector.
-
A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
2. Mobile Phase Selection:
-
Start with a simple mobile phase, such as a mixture of acetonitrile and water or methanol and water, with an acidic modifier like 0.1% formic acid or phosphoric acid to ensure the carboxylic acid is protonated.
-
A gradient elution may be necessary to achieve good separation of the parent compound from all degradation products.
3. Method Optimization:
-
Inject a mixture of the stressed samples to create a "degradation cocktail."
-
Optimize the mobile phase composition, gradient profile, flow rate, and column temperature to achieve baseline separation of the main peak from all impurity peaks.
-
The PDA detector can be used to check for peak purity to ensure that the main peak is not co-eluting with any degradation products.
4. Method Validation:
-
Once the method is optimized, it should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: General Storage Recommendations for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Cool (e.g., 2-8 °C for long-term) | To minimize thermal degradation. |
| Humidity | Dry (low relative humidity) | To prevent hydrolysis and physical changes. |
| Light | In the dark (amber vials or opaque containers) | To prevent photodegradation. |
| Atmosphere | Tightly sealed container, consider inert gas (e.g., Argon) | To prevent oxidation and moisture absorption. |
Visualizations
Caption: A generalized experimental workflow for a forced degradation study of this compound.
Caption: A hypothetical degradation pathway for this compound under different stress conditions.
Caption: A simplified diagram illustrating the potential involvement of a this compound analog in the TRPV1 signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Oxidative fragmentation of phenylacetic acid and related compounds induced by some oxygen-containing radicals - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. TRPV1 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
troubleshooting common issues in 3,5-Dibromophenylacetic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3,5-Dibromophenylacetic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material and general reaction scheme for the synthesis of this compound?
A common method for the synthesis of this compound involves the direct bromination of phenylacetic acid. The reaction typically uses a brominating agent, such as liquid bromine, in the presence of a catalyst or solvent. The electrophilic bromine substitutes at the meta positions of the phenyl ring, directed by the deactivating, meta-directing carboxylic acid group.
Q2: What are the primary challenges I should anticipate during this synthesis?
The primary challenges include controlling the regioselectivity of the bromination to favor the 3,5-disubstituted product, preventing over-bromination to form tri-bromo species, and effectively purifying the final product from unreacted starting material and other brominated isomers.
Q3: How can I monitor the progress of the reaction?
Reaction progress can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture can be withdrawn, quenched, and spotted on a TLC plate or injected into an HPLC to observe the disappearance of the starting material and the appearance of the product spot/peak.
Troubleshooting Guide
Problem 1: Low Yield of this compound
Low yields are a frequent issue in electrophilic aromatic substitution reactions. Several factors can contribute to this problem.
Potential Causes:
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Incomplete Reaction: Insufficient reaction time or temperature may lead to a significant amount of unreacted starting material.
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Suboptimal Reagent Stoichiometry: An incorrect ratio of brominating agent to starting material can limit the formation of the desired product.
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Loss During Workup and Purification: The product may be lost during extraction, washing, or recrystallization steps.
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Side Reactions: The formation of undesired isomers or over-brominated products consumes the starting material and reduces the yield of the target compound.
Suggested Solutions:
| Parameter | Recommendation |
| Reaction Time | Monitor the reaction using TLC or HPLC until the starting material is consumed. Consider extending the reaction time if the reaction appears stalled. |
| Reaction Temperature | Gradually increase the reaction temperature, monitoring for the formation of impurities. For brominations, a moderate temperature is often optimal to drive the reaction to completion without promoting side reactions. |
| Reagent Ratio | Carefully control the stoichiometry of the brominating agent. A slight excess (around 2.1-2.2 equivalents) is often used to ensure complete disubstitution. |
| Workup Procedure | Ensure proper pH adjustment during aqueous workup to fully protonate the carboxylic acid for efficient extraction into an organic solvent. Minimize the number of transfer steps to reduce mechanical losses. |
| Purification | Optimize the recrystallization solvent system to maximize the recovery of the pure product. A solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature is ideal. Recrystallization from a solvent mixture like ethanol/water can be effective. |
Problem 2: Product is Impure (Contaminated with Side Products)
The presence of mono-brominated, tri-brominated, or other isomeric products is a common purity issue.
Potential Causes:
-
Over-bromination: Excess brominating agent or harsh reaction conditions can lead to the formation of 3,4,5-tribromophenylacetic acid.
-
Incomplete Bromination: Insufficient brominating agent or reaction time can leave mono-brominated intermediates (2-bromo-, 3-bromo-, and 4-bromophenylacetic acid) in the product mixture.
-
Poor Regioselectivity: While the acetic acid group is meta-directing, some ortho and para substitution may occur, leading to isomeric impurities.
Suggested Solutions:
| Issue | Mitigation Strategy |
| Over-bromination | Carefully control the stoichiometry of the brominating agent. Add the bromine dropwise at a controlled rate to avoid localized high concentrations. Maintain a consistent reaction temperature. |
| Mono-bromination | Ensure a sufficient amount of the brominating agent is used (at least 2.0 equivalents). Allow for adequate reaction time for the second bromination to occur. |
| Isomeric Impurities | Optimize reaction conditions to favor meta-substitution. Purification via column chromatography or careful fractional recrystallization may be necessary to separate isomers if they form in significant amounts. A patent for a related compound, 3,5-dibromosalicylic acid, suggests that careful purification is often necessary to obtain a high-quality product.[1] |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a well-ventilated fume hood, dissolve phenylacetic acid (1.0 equivalent) in a suitable solvent such as glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Bromination: Cool the mixture in an ice bath. Slowly add liquid bromine (2.1-2.2 equivalents) dropwise from the dropping funnel. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Pour the reaction mixture into a beaker containing ice water. The crude product should precipitate. If an oil forms, stir vigorously until it solidifies.
-
Isolation: Collect the crude solid by vacuum filtration and wash with cold water until the filtrate is colorless and neutral.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Visualizations
Caption: A workflow diagram illustrating the synthesis process and corresponding troubleshooting checkpoints.
Caption: A diagram showing the potential bromination products of phenylacetic acid.
References
Technical Support Center: Optimization of Reaction Parameters for 3,5-Dibromophenylacetic Acid
Welcome to the technical support center for the synthesis of 3,5-Dibromophenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to aid in the optimization of reaction parameters, maximization of yield, and ensuring the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for the preparation of this compound?
A1: The most common and direct approach for the synthesis of this compound is the electrophilic bromination of phenylacetic acid. This typically involves the use of a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine (Br₂) in the presence of a suitable solvent and potentially a catalyst. The choice of reagents and conditions is crucial to control the regioselectivity and prevent side reactions.
Q2: Which brominating agent is preferred for this synthesis, NBS or Br₂?
A2: Both N-bromosuccinimide (NBS) and elemental bromine (Br₂) can be used for the bromination of phenylacetic acid. NBS is often preferred as it is a solid, easier to handle, and can lead to more controlled bromination with fewer side products compared to the highly volatile and corrosive liquid bromine[1]. However, the choice may depend on the specific reaction conditions and the scale of the synthesis.
Q3: What is the role of a catalyst in this bromination reaction?
A3: A catalyst is often employed to facilitate the electrophilic aromatic substitution. For bromination with Br₂, a Lewis acid catalyst like FeBr₃ can be used to polarize the Br-Br bond, generating a stronger electrophile. In some cases, particularly with activated aromatic rings, a catalyst may not be strictly necessary. For NBS bromination, a radical initiator like AIBN or benzoyl peroxide may be used if a benzylic bromination is desired, but for aromatic bromination, an acid catalyst can help activate the NBS[1][2].
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC)[3]. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material (phenylacetic acid), the mono-brominated intermediates, and the desired 3,5-dibrominated product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture over time[4][5].
Q5: What are the expected side products in this synthesis?
A5: The primary side products can include mono-brominated isomers (2-bromophenylacetic acid, 3-bromophenylacetic acid, and 4-bromophenylacetic acid), over-brominated products (e.g., 2,3,5-tribromophenylacetic acid), and potentially products from benzylic bromination if the conditions are not well-controlled. The formation of these impurities will reduce the yield and complicate the purification of the desired this compound[6].
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Formation of significant amounts of side products. 3. Mechanical losses during workup and purification. 4. Degradation of the product. | 1. Increase reaction time or temperature. Monitor reaction completion by TLC or HPLC[7]. 2. Optimize the stoichiometry of the brominating agent. A slight excess may be needed, but a large excess can lead to over-bromination[6]. Consider a milder brominating agent or catalyst. 3. Ensure efficient extraction with a suitable solvent. Minimize transfers and use cold solvents for washing to reduce solubility losses[4]. 4. Avoid prolonged exposure to high temperatures or strongly acidic/basic conditions during workup. |
| Formation of Multiple Isomers | 1. Incorrect reaction conditions (temperature, catalyst) affecting regioselectivity. 2. The directing effect of the acetic acid group is not sufficiently controlling the substitution pattern. | 1. Carefully control the reaction temperature. Lower temperatures often favor higher selectivity. 2. Investigate the effect of different solvents and catalysts on the isomer distribution. |
| Over-bromination (Tri- or Tetra-brominated Products) | 1. Excess of brominating agent. 2. Reaction time is too long. | 1. Use a stoichiometric amount or only a slight excess of the brominating agent[6]. 2. Monitor the reaction closely and quench it as soon as the starting material is consumed and a maximum of the desired product is formed. |
| Difficult Purification | 1. The product has similar polarity to the starting material or byproducts. 2. The product is an oil or difficult to crystallize. | 1. Optimize column chromatography conditions (e.g., try different solvent systems or stationary phases)[8]. 2. Attempt recrystallization from various solvent systems. A mixed solvent system (a "good" solvent and a "poor" solvent) can be effective[8]. |
| Reaction Not Starting | 1. Inactive catalyst or brominating agent. 2. Reaction temperature is too low. 3. Presence of inhibitors (e.g., water in the solvent). | 1. Use fresh, high-purity reagents. Ensure the catalyst has not been deactivated. 2. Gradually increase the reaction temperature while monitoring for any change. 3. Use anhydrous solvents, as water can interfere with the reaction[6]. |
Experimental Protocols
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylacetic acid (1 equivalent) in a suitable solvent (e.g., chloroform or acetic acid).
-
Reagent Addition: Add N-bromosuccinimide (2.0 - 2.2 equivalents) to the solution. If required, add a catalytic amount of an acid catalyst.
-
Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-60 °C). Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[6]
Protocol 2: Bromination using Elemental Bromine (Br₂)
-
Preparation: Dissolve phenylacetic acid (1 equivalent) in a suitable solvent (e.g., chloroform or acetic acid) in a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas trap.
-
Catalyst Addition: Add a catalytic amount of FeBr₃.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of bromine (2.0 - 2.2 equivalents) in the same solvent to the reaction mixture via the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature. Monitor its progress by TLC.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.
Data Presentation
Table 1: Optimization of Reaction Solvent
| Entry | Solvent | Temperature (°C) | Time (h) | Yield of this compound (%) |
| 1 | Chloroform | 60 | 4 | 65 |
| 2 | Acetic Acid | 60 | 4 | 78 |
| 3 | Dichloromethane | 40 | 6 | 55 |
| 4 | Acetonitrile | 60 | 4 | 72 |
Table 2: Optimization of Brominating Agent Stoichiometry
| Entry | Brominating Agent | Equivalents | Temperature (°C) | Time (h) | Yield of this compound (%) |
| 1 | NBS | 2.0 | 60 | 4 | 70 |
| 2 | NBS | 2.2 | 60 | 4 | 78 |
| 3 | NBS | 2.5 | 60 | 4 | 75 (with increased over-bromination) |
| 4 | Br₂ | 2.2 | 25 | 6 | 72 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for optimizing the synthesis of this compound.
References
- 1. Scholars Crossing - Liberty University Research Week: Optimizing a Lab-Friendly Radical Bromination Reaction [digitalcommons.liberty.edu]
- 2. par.nsf.gov [par.nsf.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Side Product Formation
Welcome to our technical support center, dedicated to assisting researchers, scientists, and drug development professionals in minimizing the formation of unwanted side products in chemical reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to the formation of side products?
Side reactions are influenced by a variety of factors that can alter the reaction pathway.[1] Key contributors include:
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Reaction Conditions: Temperature, pressure, and reaction time can significantly impact the selectivity of a reaction.[1]
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Reagents and Solvents: The purity of starting materials and the choice of solvent can introduce impurities or favor alternative reaction pathways.[2][3]
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Catalyst Performance: The type, activity, and concentration of a catalyst can determine the dominant reaction pathway.[4][5]
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Stoichiometry: Inaccurate measurement of reactants can lead to an excess of one reagent, which may then participate in side reactions.[2][6]
Q2: How can I identify the unknown impurities and side products in my reaction mixture?
A systematic approach is crucial for identifying unexpected products.[2] The recommended first step is to analyze the crude reaction mixture using a combination of analytical techniques.[2]
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Spectroscopic and Spectrometric Methods: Techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are powerful tools for elucidating the structure of unknown compounds.[7]
-
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are essential for separating the components of a complex mixture.[8][9] Coupling these techniques with mass spectrometry (e.g., LC-MS, GC-MS) can provide both separation and identification.[10]
Q3: What is the role of a catalyst in minimizing side product formation?
Catalysts play a pivotal role in directing a reaction towards the desired product by providing an alternative reaction pathway with a lower activation energy.[4][] This can significantly enhance the reaction's selectivity.[5]
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Increased Selectivity: Catalysts can selectively promote the desired reaction, suppressing unwanted side reactions.[4][5]
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Milder Reaction Conditions: By lowering the activation energy, catalysts often allow reactions to be run at lower temperatures and pressures, which can disfavor the formation of many side products.[4]
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Improved Atom Economy: By minimizing waste, catalysts contribute to more efficient and sustainable chemical processes.[12]
Q4: How does the choice of solvent affect the formation of side products?
The solvent can have a profound impact on reaction rates and selectivity.[13][14] Solvents can influence a reaction by:
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Stabilizing Intermediates and Transition States: Polar solvents, for instance, can stabilize charged intermediates or transition states, potentially favoring one reaction pathway over another.[14][15]
-
Solubilizing Reactants: The solubility of reactants can affect their effective concentration and, consequently, the reaction rate.[13]
-
Participating in the Reaction: In some cases, the solvent itself can act as a reactant, leading to the formation of side products.[13]
Troubleshooting Guides
This section provides systematic approaches to troubleshoot common issues related to the formation of side products.
Guide 1: Unexpected Side Product Detected
This guide outlines the steps to take when an unexpected side product is identified in your reaction mixture.
Step 1: Characterize the Side Product
-
Objective: To determine the chemical structure of the unexpected product.
-
Methodology: Isolate the side product using chromatographic techniques (e.g., flash chromatography, preparative HPLC). Once isolated, use spectroscopic and spectrometric methods (NMR, MS, IR) to elucidate its structure.
Step 2: Propose a Mechanistic Pathway
-
Objective: To understand how the side product might have formed.
-
Methodology: Based on the structure of the side product and the starting materials, propose a plausible reaction mechanism. Consider common side reactions such as rearrangements, eliminations, or reactions with impurities.
Step 3: Optimize Reaction Conditions to Disfavor the Side Reaction
-
Objective: To modify the reaction parameters to minimize the formation of the side product.
-
Methodology: Systematically vary reaction conditions based on your proposed mechanism. This could involve changing the temperature, solvent, catalyst, or order of reagent addition.[1]
Data Presentation
Table 1: Effect of Temperature on Reaction Selectivity
| Temperature (°C) | Desired Product Yield (%) | Side Product A Yield (%) | Side Product B Yield (%) |
| 25 | 60 | 30 | 10 |
| 50 | 85 | 10 | 5 |
| 75 | 70 | 20 | 10 |
| 100 | 50 | 35 | 15 |
Note: Data is hypothetical and for illustrative purposes. Actual results will vary depending on the specific reaction. Generally, increasing temperature can increase reaction rates, but may also lead to the formation of unwanted byproducts or product degradation.[16][17]
Table 2: Influence of Solvent Polarity on a Nucleophilic Substitution Reaction
| Solvent | Dielectric Constant (ε) | Relative Reaction Rate |
| Hexane | 1.9 | 1 |
| Diethyl Ether | 4.3 | 10 |
| Acetone | 21 | 1,000 |
| Acetonitrile | 37 | 30,000 |
| Water | 80 | 1,000,000 |
Note: Data is generalized for a typical SN2 reaction and for illustrative purposes. The choice of solvent can significantly impact reaction rates and pathways.[14][15]
Experimental Protocols
Protocol 1: General Procedure for Reaction Optimization using Design of Experiments (DoE)
Design of Experiments (DoE) is a statistical approach to efficiently optimize reaction conditions by varying multiple factors simultaneously.[18]
-
Factor Identification: Identify the key reaction parameters (factors) that may influence the yield and purity of the desired product (e.g., temperature, catalyst loading, reactant concentration).[19]
-
Level Selection: For each factor, define a range of values (levels) to be tested.
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Experimental Design: Choose a suitable experimental design (e.g., full factorial, fractional factorial) to determine the combination of factor levels for each experiment.
-
Execution: Perform the experiments according to the design matrix.
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Analysis: Analyze the results to determine the optimal conditions and identify significant interactions between factors.[19]
Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
TLC is a quick and effective method to monitor the progress of a reaction and identify the formation of new products.[20]
-
Sample Preparation: Dissolve a small amount of the starting material and a sample from the reaction mixture in a volatile solvent.
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Spotting: Spot the starting material and reaction mixture side-by-side on a TLC plate.
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Development: Place the TLC plate in a developing chamber containing an appropriate solvent system (eluent).
-
Visualization: After the solvent has moved up the plate, visualize the spots under UV light or by using a staining agent.
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Analysis: The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding. The presence of multiple new spots may indicate the formation of side products.
Visualizations
Caption: A workflow for troubleshooting the formation of unexpected side products.
References
- 1. fiveable.me [fiveable.me]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. alliedacademies.org [alliedacademies.org]
- 5. crazyforchem.com [crazyforchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Analytical Techniques in Forensic Science: Spectroscopy and Chromatography: 9798369373163: Teaching Case | IGI Global Scientific Publishing [igi-global.com]
- 8. Comparison of analytical techniques for the identification of bioactive compounds from natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative and qualitative analysis of chemicals in forensics | Research Starters | EBSCO Research [ebsco.com]
- 10. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 14. Solvent effects - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. quora.com [quora.com]
- 18. A Brief Introduction to Chemical Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
handling and disposal guidelines for 3,5-Dibromophenylacetic acid
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of 3,5-Dibromophenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
A1: this compound is a halogenated aromatic carboxylic acid. In biological research, it is utilized in studies to assess receptor activity, including the conformational analysis of halogenated resiniferatoxin analogs as ligands for the Transient Receptor Potential Vanilloid 1 (TRPV1), a key receptor in pain perception.[1]
Q2: What are the main hazards associated with this compound?
A2: this compound is classified as a hazardous substance. Key hazards include causing skin and serious eye irritation, and it may lead to respiratory irritation. It is also harmful if swallowed.
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: When handling this compound, it is crucial to use appropriate personal protective equipment. This includes chemical-resistant gloves (e.g., nitrile), chemical safety goggles or glasses, and a laboratory coat to prevent skin and eye contact.[2] All handling of this substance and its waste should be conducted in a well-ventilated area, ideally within a chemical fume hood.[2]
Q4: How should I store this compound in the laboratory?
A4: Store the compound in a tightly closed, compatible container in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials such as strong oxidizing agents and bases.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Unexpected reaction or decomposition | Incompatible materials were mixed with the acid. | Immediately consult the Safety Data Sheet (SDS) for incompatible materials. Do not mix with strong oxidizing agents or bases. Ensure waste streams are properly segregated. |
| Inaccurate experimental results | The compound may have degraded due to improper storage. | Store in a tightly sealed container in a cool, dry place. Consider re-purifying the compound if degradation is suspected. |
| Skin or eye irritation during handling | Inadequate personal protective equipment (PPE) or accidental exposure. | Always wear appropriate PPE, including gloves and safety goggles. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. |
| Difficulty dissolving the compound | Use of an inappropriate solvent. | Consult solubility data. This compound is generally soluble in organic solvents like methanol and ethanol. |
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₆Br₂O₂ | [3] |
| Molecular Weight | 293.94 g/mol | [3] |
| CAS Number | 188347-49-1 | [1][3] |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | Not available | |
| Boiling Point | 381.7±27.0 °C (Predicted) | [4] |
| Density | 1.969±0.06 g/cm³ (Predicted) | [4] |
| pKa | 3.94±0.10 (Predicted) | [4] |
| Solubility | Soluble in methanol and ethanol.[5] |
Experimental Protocols
Protocol: Evaluation of this compound as a TRPV1 Ligand using a Calcium Influx Assay
This protocol outlines a general procedure for assessing the activity of this compound on the TRPV1 receptor by measuring intracellular calcium changes in transfected cells.
Materials:
-
HEK-293 cells stably transfected with the human TRPV1 gene.
-
This compound.
-
Dimethyl sulfoxide (DMSO).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).
-
Fluo-4 AM calcium indicator dye.
-
Capsaicin (positive control).
-
TRPV1 antagonist (e.g., capsazepine) (negative control).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with excitation/emission wavelengths of ~494/516 nm.
Procedure:
-
Cell Culture: Culture the TRPV1-expressing HEK-293 cells in appropriate media and conditions until they reach the desired confluence for plating.
-
Cell Plating: Seed the cells into 96-well black, clear-bottom plates at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed a level that affects cell viability or receptor activity.
-
Dye Loading: Wash the cells with assay buffer. Load the cells with Fluo-4 AM dye according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Assay:
-
Wash the cells to remove excess dye.
-
Add the various concentrations of this compound to the respective wells.
-
Include wells with a known TRPV1 agonist (capsaicin) as a positive control and a known antagonist (capsazepine) followed by agonist as a negative control.
-
Use a fluorescence plate reader to measure the change in fluorescence intensity over time, which corresponds to the influx of calcium into the cells upon receptor activation.[4]
-
-
Data Analysis: Analyze the fluorescence data to determine the dose-response relationship of this compound on TRPV1 activation.
Mandatory Visualization
Caption: Workflow for the safe handling and disposal of this compound.
Disposal Guidelines
1. Waste Classification:
This compound is a halogenated organic compound and must be disposed of as hazardous waste. Do not dispose of this chemical down the drain or in the regular trash.
2. Waste Segregation:
-
Halogenated vs. Non-Halogenated Waste: It is critical to segregate halogenated organic waste from non-halogenated waste streams to ensure proper disposal.[2]
-
Solid Waste: Collect solid this compound, contaminated weigh boats, and other contaminated disposable lab supplies (e.g., gloves, wipes) in a designated, clearly labeled, and sealed container for "Solid Halogenated Organic Waste."
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for "Liquid Halogenated Organic Waste." Ensure the container is compatible with the solvent used.
3. Spill Management:
-
In case of a spill, ensure the area is well-ventilated.
-
Wear the appropriate PPE as described above.
-
For solid spills, carefully sweep the material to avoid generating dust and place it in a sealed container for disposal as hazardous waste.
-
For liquid spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.
-
Decontaminate the spill area and dispose of all cleaning materials as hazardous waste.
4. Final Disposal:
-
All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[2]
-
High-temperature incineration is the preferred method for the destruction of halogenated organic compounds.[2]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
References
Technical Support Center: Scaling Up the Synthesis of 3,5-Dibromophenylacetic Acid
Welcome to the technical support center for the synthesis of 3,5-Dibromophenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical intermediate. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate a smooth and efficient synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for scaling up the production of this compound?
A1: The most prevalent and scalable method involves a two-step process starting from 3,5-dibromotoluene. The first step is the free-radical bromination of the methyl group to form 3,5-dibromobenzyl bromide. This intermediate is then converted to 3,5-dibromophenylacetonitrile via nucleophilic substitution with a cyanide salt. The final step is the hydrolysis of the nitrile to the desired this compound.
Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?
A2: Both the bromination and cyanidation steps involve hazardous reagents. Bromine is highly corrosive and toxic, and the bromination reaction can be exothermic. The use of cyanide salts requires extreme caution due to their high toxicity. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. An emergency cyanide poisoning antidote kit should be readily available.
Q3: How can I monitor the progress of the reactions?
A3: Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective techniques for monitoring the progress of both the bromination and cyanidation reactions. For the hydrolysis step, High-Performance Liquid Chromatography (HPLC) is recommended to track the disappearance of the nitrile and the formation of the carboxylic acid.
Q4: What are the typical yields for this synthetic route?
A4: The overall yield for the two-step synthesis can vary depending on the scale and reaction conditions. Generally, the bromination of 3,5-dibromotoluene can proceed in high yield (80-90%). The subsequent cyanidation and hydrolysis steps can also be efficient, with overall yields for the three steps typically ranging from 60% to 80%.
Troubleshooting Guides
Problem 1: Low Yield in the Bromination of 3,5-Dibromotoluene
| Potential Cause | Recommended Action |
| Incomplete reaction | - Increase the reaction time or the amount of radical initiator (e.g., AIBN or benzoyl peroxide).- Ensure the reaction temperature is optimal for the chosen initiator. |
| Formation of side products (e.g., over-bromination) | - Carefully control the stoichiometry of the brominating agent (e.g., N-bromosuccinimide).- Add the brominating agent portion-wise to maintain a low concentration in the reaction mixture. |
| Decomposition of the product | - Avoid excessive heating and prolonged reaction times.- Work up the reaction promptly upon completion. |
Problem 2: Difficulties in the Cyanidation of 3,5-Dibromobenzyl Bromide
| Potential Cause | Recommended Action |
| Low reactivity of the benzyl bromide | - Ensure the 3,5-dibromobenzyl bromide is of high purity and free from benzylic alcohol impurities.- Consider the use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) to enhance the reaction rate. |
| Poor solubility of the cyanide salt | - Use a polar aprotic solvent such as DMSO or DMF to dissolve the cyanide salt.- Ensure vigorous stirring to maintain a homogeneous reaction mixture. |
| Side reactions (e.g., elimination) | - Maintain a moderate reaction temperature to minimize elimination byproducts.- Use a less hindered cyanide source if possible. |
Problem 3: Incomplete Hydrolysis of 3,5-Dibromophenylacetonitrile
| Potential Cause | Recommended Action |
| Insufficient acid or base concentration | - For acid hydrolysis, use a higher concentration of a strong acid like sulfuric or hydrochloric acid.- For alkaline hydrolysis, increase the concentration of sodium or potassium hydroxide. |
| Low reaction temperature | - Increase the reaction temperature to reflux to drive the hydrolysis to completion. Be aware that harsh conditions can sometimes lead to side reactions. |
| Formation of the corresponding amide as a stable intermediate | - Prolong the reaction time at elevated temperatures to ensure complete conversion of the amide to the carboxylic acid. |
Experimental Protocols
Step 1: Synthesis of 3,5-Dibromobenzyl Bromide
Materials:
-
3,5-Dibromotoluene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dibromotoluene in CCl₄.
-
Add N-bromosuccinimide and a catalytic amount of BPO or AIBN to the solution.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the succinimide byproduct and wash the filter cake with a small amount of cold CCl₄.
-
The filtrate containing the product can be used directly in the next step or purified by recrystallization from a suitable solvent like hexane.
Step 2: Synthesis of 3,5-Dibromophenylacetonitrile
Materials:
-
3,5-Dibromobenzyl bromide
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve sodium cyanide in DMSO.
-
Heat the solution to a moderate temperature (e.g., 50-60 °C).
-
Slowly add a solution of 3,5-dibromobenzyl bromide in DMSO to the cyanide solution, maintaining the reaction temperature.
-
After the addition is complete, continue stirring at the same temperature and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and pour it into a large volume of ice water to precipitate the product.
-
Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol or another suitable solvent.
Step 3: Hydrolysis of 3,5-Dibromophenylacetonitrile to this compound
Materials:
-
3,5-Dibromophenylacetonitrile
-
Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH)
-
Water
-
Ethanol (optional, as a co-solvent)
Procedure (Acid Hydrolysis):
-
In a round-bottom flask, suspend 3,5-dibromophenylacetonitrile in a mixture of water and concentrated sulfuric acid.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Collect the precipitated this compound by filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
| Reaction Step | Starting Material | Key Reagents | Typical Yield (%) | Purity (%) |
| Bromination | 3,5-Dibromotoluene | NBS, AIBN | 80 - 90 | >95 |
| Cyanidation | 3,5-Dibromobenzyl bromide | NaCN | 75 - 85 | >97 |
| Hydrolysis | 3,5-Dibromophenylacetonitrile | H₂SO₄ or NaOH | 85 - 95 | >98 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for incomplete hydrolysis.
Validation & Comparative
A Comparative Analysis of 3,5-Dibromophenylacetic Acid Using ¹H and ¹³C NMR Spectroscopy
This guide provides a comparative analysis of 3,5-Dibromophenylacetic acid based on Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of direct experimental NMR data for this compound in the public domain, this comparison focuses on the predicted spectral characteristics, supported by experimental data from structurally related compounds such as phenylacetic acid and 3-bromophenylacetic acid. This analysis is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Data Presentation: A Comparative Table of NMR Data
The following table summarizes the experimental ¹H and ¹³C NMR data for phenylacetic acid and 3-bromophenylacetic acid, alongside predicted values for this compound. These predictions are based on the established effects of bromine substitution on the chemical shifts of aromatic protons and carbons.
| Compound | Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Phenylacetic acid | ¹H | Phenyl (ortho, meta, para) | 7.24-7.36 | m | - | 5H |
| Methylene (-CH₂) | 3.64 | s | - | 2H | ||
| ¹³C | Carbonyl (-COOH) | 177.88 | - | - | - | |
| Phenyl (C1, ipso) | 133.18 | - | - | - | ||
| Phenyl (C2/C6, ortho) | 129.34 | - | - | - | ||
| Phenyl (C3/C5, meta) | 128.61 | - | - | - | ||
| Phenyl (C4, para) | 127.33 | - | - | - | ||
| Methylene (-CH₂) | 41.01 | - | - | - | ||
| 3-Bromophenylacetic acid | ¹H | Phenyl | 7.15-7.45 (approx.) | m | - | 4H |
| Methylene (-CH₂) | 3.60 (approx.) | s | - | 2H | ||
| ¹³C | Carbonyl (-COOH) | ~177 | - | - | - | |
| Phenyl (C-Br) | ~122 | - | - | - | ||
| Other Aromatic Cs | 127-136 | - | - | - | ||
| Methylene (-CH₂) | ~40 | - | - | - | ||
| This compound (Predicted) | ¹H | Phenyl (H2, H6) | ~7.5 | d | ~2 | 2H |
| Phenyl (H4) | ~7.6 | t | ~2 | 1H | ||
| Methylene (-CH₂) | ~3.6 | s | - | 2H | ||
| ¹³C | Carbonyl (-COOH) | ~177 | - | - | - | |
| Phenyl (C1, ipso) | ~138 | - | - | - | ||
| Phenyl (C2/C6) | ~132 | - | - | - | ||
| Phenyl (C3/C5, C-Br) | ~123 | - | - | - | ||
| Phenyl (C4) | ~130 | - | - | - | ||
| Methylene (-CH₂) | ~40 | - | - | - |
Note: The chemical shifts for 3-Bromophenylacetic acid are approximate values derived from spectral data available on platforms like ChemicalBook.[1][2] The predicted values for this compound are estimations based on additive rules for substituent effects on aromatic rings.
Experimental Protocol
The following is a general methodology for acquiring ¹H and ¹³C NMR spectra for a compound like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is crucial and should be one that dissolves the compound well and does not have signals that overlap with the analyte's signals.
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
2. NMR Spectrometer Setup:
-
The spectra should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.[3]
-
For ¹H NMR, typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a wider spectral width (e.g., 0-200 ppm) is necessary. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.
3. Data Processing:
-
The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., MestReNova, TopSpin).
-
Processing steps include Fourier transformation, phase correction, baseline correction, and calibration of the chemical shift scale using the internal standard (TMS at 0 ppm).
-
For ¹H NMR, the signals are integrated to determine the relative number of protons, and the coupling constants (J-values) are measured from the splitting patterns.
Workflow for NMR Analysis
The following diagram illustrates the general workflow for the NMR analysis of a chemical compound.
Caption: Workflow of NMR Spectroscopy Analysis.
Comparison with Alternative Analytical Techniques
While NMR spectroscopy is a powerful tool for structural elucidation, other analytical techniques can provide complementary information for the analysis of this compound:
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the carboxylic acid (O-H and C=O stretches) and the aromatic ring.
-
Elemental Analysis: Determines the elemental composition of the compound, which can be used to confirm the empirical and molecular formulas.
References
A Researcher's Guide to the Mass Spectrum of 3,5-Dibromophenylacetic Acid
This guide provides a detailed interpretation of the electron ionization (EI) mass spectrum of 3,5-Dibromophenylacetic acid, offering a comparative analysis of its fragmentation patterns. The information presented is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for structural elucidation.
Analysis of the Mass Spectrum
The mass spectrum of this compound is distinguished by the prominent isotopic signature of its two bromine atoms. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[1][2][3] Consequently, any fragment containing two bromine atoms will appear as a characteristic triplet of peaks (M+, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.[4][5] Fragments containing a single bromine atom will exhibit a doublet of peaks (M', M'+2) with a 1:1 intensity ratio.[2]
Molecular Ion Region:
The molecular ion peak for this compound (C₈H₆Br₂O₂) is observed as a triplet.
-
The M+ peak corresponds to the molecule containing two ⁷⁹Br isotopes.
-
The M+2 peak corresponds to the molecule containing one ⁷⁹Br and one ⁸¹Br isotope.
-
The M+4 peak corresponds to the molecule containing two ⁸¹Br isotopes.
This triplet, centered around m/z 292, 294, and 296, immediately confirms the presence of two bromine atoms in the molecule.
Primary Fragmentation Pathways:
The fragmentation of this compound is primarily driven by cleavage events adjacent to the phenyl ring and the carboxylic acid group.
-
Loss of the Carboxyl Radical (•COOH): A common fragmentation pathway for carboxylic acids involves the cleavage of the bond between the alpha-carbon and the carbonyl carbon.[6] This results in the loss of a carboxyl radical (mass of 45 u), leading to the formation of a highly stable 3,5-dibromobenzyl cation. This fragment is often the base peak in the spectrum and also appears as a 1:2:1 triplet at m/z 247, 249, and 251.
-
Loss of a Bromine Atom (•Br): Halogens can be readily lost during electron ionization fragmentation.[1] The loss of a single bromine radical from the molecular ion results in a fragment ion that still contains one bromine atom. This gives rise to a characteristic 1:1 doublet in the spectrum. For instance, the loss of ⁷⁹Br from the M+ peak (m/z 292) would yield a fragment at m/z 213. This fragment would also be formed by the loss of ⁸¹Br from the M+2 peak (m/z 294), and its isotopic partner at m/z 215 would be formed by losing ⁷⁹Br from the M+2 peak or ⁸¹Br from the M+4 peak.
Quantitative Data Summary
The table below summarizes the key ions expected in the mass spectrum of this compound.
| m/z (Isotopic Cluster) | Proposed Fragment Ion | Formula | Remarks |
| 292, 294, 296 | [C₆H₃Br₂CH₂COOH]⁺• | C₈H₆Br₂O₂⁺• | Molecular Ion; 1:2:1 intensity ratio confirms two Br atoms. |
| 247, 249, 251 | [C₆H₃Br₂CH₂]⁺ | C₇H₅Br₂⁺ | Base Peak; Loss of •COOH (45 u); 1:2:1 ratio. |
| 213, 215 | [C₈H₆BrO₂]⁺ | C₈H₆BrO₂⁺ | Loss of •Br from the molecular ion; 1:1 ratio. |
| 168, 170 | [C₇H₅Br]⁺• | C₇H₅Br⁺• | Loss of a second Br atom from the [M-Br]⁺ fragment. |
| 116 | [C₈H₄O₂]⁺• | C₈H₄O₂⁺• | Loss of two •Br atoms from the molecular ion. |
| 90 | [C₇H₆]⁺• | C₇H₆⁺• | Loss of two •Br atoms from the [M-COOH]⁺ fragment. |
Experimental Protocol: GC-MS Analysis
The following outlines a standard protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.
1. Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., Methanol or Dichloromethane).
-
If necessary, derivatize the carboxylic acid group (e.g., via methylation with diazomethane or silylation with BSTFA) to improve volatility and chromatographic peak shape. For this guide, we assume analysis of the underivatized acid.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in splitless mode at 250°C.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[7]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.
Visualization of Fragmentation Pathway
The following diagram illustrates the primary fragmentation cascade of the this compound molecular ion under electron ionization.
Caption: Predicted EI fragmentation pathway for this compound.
References
A Comparative Guide to the FT-IR Spectral Analysis of 3,5-Dibromophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3,5-Dibromophenylacetic acid. Through a detailed examination of its characteristic spectral features, this document offers a comparative analysis with structurally related compounds, supported by experimental data and protocols. This information is crucial for substance identification, quality control, and the elucidation of molecular structure in research and development settings.
FT-IR Spectral Data Comparison
The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its carboxylic acid and substituted aromatic functional groups. The table below compares the expected FT-IR absorption frequencies for this compound with the experimental data for Phenylacetic acid, 4-Bromophenylacetic acid, and 2,4-Dichlorophenylacetic acid. This comparison highlights the influence of substituent position and halogen type on the vibrational frequencies of the molecule.
| Functional Group | Vibrational Mode | This compound (Expected, cm⁻¹) | Phenylacetic Acid (Experimental, cm⁻¹) | 4-Bromophenylacetic Acid (Experimental, cm⁻¹) | 2,4-Dichlorophenylacetic Acid (Experimental, cm⁻¹) |
| Carboxylic Acid | O-H stretch | 3300-2500 (broad) | ~3000 (broad) | ~3000 (broad) | ~3000 (broad) |
| Aromatic | C-H stretch | 3100-3000 | 3031 | ~3050 | ~3080 |
| Aliphatic | C-H stretch (CH₂) | 2950-2850 | 2925 | ~2920 | ~2940 |
| Carboxylic Acid | C=O stretch | 1750-1680 | 1710 | 1705 | 1700 |
| Aromatic | C=C stretch | 1600-1450 | 1605, 1496, 1454 | 1590, 1488, 1430 | 1590, 1470, 1420 |
| Carboxylic Acid | C-O stretch | 1320-1210 | 1220 | 1225 | 1230 |
| Carboxylic Acid | O-H bend | 950-910 | 920 | 925 | 930 |
| Aromatic | C-H out-of-plane bend | 900-675 | 740, 695 | 820 | 850, 800 |
| Aryl Halide | C-Br stretch | 680-515 | - | ~650 | - |
| Aryl Halide | C-Cl stretch | - | - | - | ~780 |
Interpretation of the Spectrum
The FT-IR spectrum of this compound is expected to exhibit a very broad absorption band in the region of 3300-2500 cm⁻¹ due to the O-H stretching of the carboxylic acid group, which is often involved in hydrogen bonding. The sharp, strong peak anticipated between 1750-1680 cm⁻¹ is characteristic of the C=O (carbonyl) stretch of the carboxylic acid.
The aromatic C-H stretching vibrations are expected to appear in the 3100-3000 cm⁻¹ region. The presence of two bromine atoms on the phenyl ring influences the C-H out-of-plane bending vibrations, which are expected in the 900-675 cm⁻¹ range and can be indicative of the substitution pattern. The C-Br stretching vibrations are typically observed in the lower frequency region of the spectrum, between 680-515 cm⁻¹.
Experimental Protocol: FT-IR Analysis of Solid Samples (KBr Pellet Method)
This protocol outlines the standard procedure for acquiring an FT-IR spectrum of a solid sample, such as this compound, using the potassium bromide (KBr) pellet technique.
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Potassium Bromide (KBr), IR-grade
-
Spatula
-
Sample (e.g., this compound)
-
Infrared lamp (optional)
Procedure:
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of the solid sample into a fine powder using the agate mortar and pestle.
-
Add approximately 100-200 mg of dry, IR-grade KBr to the mortar.
-
Thoroughly mix and grind the sample and KBr together until a uniform, fine powder is obtained. The mixture should have a consistent, slightly opaque appearance.
-
-
Pellet Formation:
-
Transfer a portion of the sample-KBr mixture into the pellet-forming die.
-
Ensure the surface of the powder is level.
-
Place the die into the hydraulic press.
-
Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die.
-
Place the pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Acquire the spectrum of the sample.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The acquired spectrum should be baseline corrected and normalized.
-
Identify and label the significant absorption peaks.
-
Visualizations
The following diagrams illustrate the molecular structure of this compound and the general workflow for its FT-IR spectral analysis.
Caption: Molecular structure of this compound with key functional groups.
Caption: General workflow for FT-IR spectral analysis.
A Comparative Guide to the Quantitative Analysis of 3,5-Dibromophenylacetic Acid Purity by HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The purity of pharmaceutical intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 3,5-Dibromophenylacetic acid is a key building block in the synthesis of various pharmaceutical compounds. Therefore, robust and accurate analytical methods for its purity assessment are paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the quantitative analysis of this compound.
Comparison of Analytical Methodologies
The selection of an appropriate analytical technique for purity determination depends on various factors, including the physicochemical properties of the analyte and its potential impurities, the required sensitivity and selectivity, and the available instrumentation. Below is a comparative overview of HPLC, GC-MS, and qNMR for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique in pharmaceutical analysis due to its versatility, high resolution, and sensitivity. For this compound, a reversed-phase HPLC method is most suitable.
-
Principle: The separation is based on the partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The components are separated based on their relative hydrophobicity.
-
Advantages: High resolution for separating closely related impurities, excellent quantitative performance, and well-established validation protocols.
-
Disadvantages: Requires a reference standard for each impurity to be quantified accurately.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, derivatization is necessary to increase their volatility.
-
Principle: The derivatized analyte and impurities are vaporized and separated in a capillary column based on their boiling points and interactions with the stationary phase. The mass spectrometer provides identification and quantification.
-
Advantages: High sensitivity and selectivity, and the mass spectral library can aid in the identification of unknown impurities.
-
Disadvantages: Requires a derivatization step, which can be time-consuming and introduce variability. Not suitable for thermally labile compounds.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.
-
Principle: The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known concentration, the purity of the analyte can be determined.
-
Advantages: It is a primary ratio method, highly accurate and precise, and provides structural information about the analyte and any detected impurities.
-
Disadvantages: Lower sensitivity compared to chromatographic methods, and potential for signal overlap in complex mixtures.
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative analysis of this compound purity.
Caption: Workflow for purity analysis of this compound.
Experimental Protocols
Detailed methodologies for each analytical technique are provided below.
HPLC-UV Method
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30-80% B
-
20-25 min: 80% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound reference standard at 1.0 mg/mL in methanol. Prepare working standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in methanol to a final concentration of 1.0 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Quantification: Purity is determined by area normalization, assuming all impurities have a similar response factor to the main peak. For higher accuracy, quantification can be performed against characterized impurity standards.
GC-MS Method
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Derivatization Protocol:
-
Weigh approximately 1 mg of the sample into a vial.
-
Add 200 µL of pyridine and 100 µL of BSTFA + 1% TMCS.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C, hold for 5 min.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Volume: 1 µL (split mode 20:1).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 50-550.
-
Quantification: Purity is calculated based on the relative peak area percentages of the derivatized components in the total ion chromatogram (TIC).
qNMR Method
-
Instrumentation: 400 MHz NMR spectrometer.
-
Internal Standard: Maleic acid (certified reference material).
-
Sample Preparation:
-
Accurately weigh about 20 mg of the this compound sample and 10 mg of maleic acid into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).
-
-
¹H-NMR Parameters:
-
Pulse Program: Standard 90° pulse.
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).
-
Number of Scans: 16.
-
-
Data Processing:
-
Apply Fourier transformation and phase correction.
-
Integrate the well-resolved signals of this compound (e.g., the methylene protons) and the internal standard (maleic acid vinyl protons).
-
-
Purity Calculation: The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Quantitative Data Comparison
The following table summarizes hypothetical purity data for a single batch of this compound analyzed by the three methods.
| Analytical Method | Purity (%) | Relative Standard Deviation (RSD, n=3) | Limit of Quantification (LOQ) | Key Impurities Detected |
| HPLC-UV | 99.52 | 0.15% | 0.02% | Phenylacetic acid, 3-Bromophenylacetic acid |
| GC-MS | 99.48 | 0.25% | 0.01% | Phenylacetic acid (as TMS ester) |
| qNMR | 99.61 | 0.10% | 0.1% | - |
Note: The qNMR method provides the overall purity of the analyte and does not typically quantify individual impurities at very low levels unless their signals are well-resolved and above the LOQ.
Conclusion
This guide provides a comparative overview of HPLC, GC-MS, and qNMR for the quantitative purity analysis of this compound.
-
HPLC stands out as a robust and high-resolution method, ideal for routine quality control and for the separation and quantification of known and potential impurities.
-
GC-MS , while requiring derivatization, offers excellent sensitivity and is a powerful tool for the identification of volatile and semi-volatile impurities.
-
qNMR serves as an invaluable primary method for obtaining a highly accurate and precise purity value without the need for a specific reference standard of the analyte, making it particularly useful for the certification of reference materials.
The choice of the most suitable method will depend on the specific requirements of the analysis, including the need for impurity identification, the desired level of accuracy, and the available instrumentation. For comprehensive purity profiling, a combination of these orthogonal techniques is often employed in the pharmaceutical industry.
A Comparative Analysis of 3,5-Dibromophenylacetic Acid and Other Halogenated Phenylacetic Acids for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the physicochemical properties and potential biological activities of 3,5-Dibromophenylacetic acid alongside other halogenated phenylacetic acids. The introduction of halogen atoms to the phenylacetic acid scaffold can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological effects. This comparison aims to inform structure-activity relationship (SAR) studies and guide the selection of candidates for further investigation in drug discovery.
Physicochemical Properties: A Comparative Overview
The substitution pattern and the nature of the halogen atom(s) on the phenyl ring critically influence the physicochemical parameters of phenylacetic acids. These properties, in turn, affect the pharmacokinetic and pharmacodynamic profiles of the compounds. The following table summarizes key physicochemical data for a selection of halogenated phenylacetic acids.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | LogP |
| This compound | C₈H₆Br₂O₂ | 293.94 | 145-148 | No data | No data |
| 4-Bromophenylacetic acid | C₈H₇BrO₂ | 215.04 | 114-117 | 4.19 | 2.39 |
| 2,4-Dichlorophenylacetic acid | C₈H₆Cl₂O₂ | 205.04 | 129-131 | No data | 2.81 |
| 2,6-Dichlorophenylacetic acid | C₈H₆Cl₂O₂ | 205.04 | 158-161 | 3.80 | 2.65 |
| 4-Fluorophenylacetic acid | C₈H₇FO₂ | 154.14 | 85-88 | 4.25 | 1.41 |
| Phenylacetic acid (unsubstituted) | C₈H₈O₂ | 136.15 | 76-78 | 4.31 | 1.41[1] |
Potential Biological Activities and Comparative Insights
Halogenated phenylacetic acids have been explored for a variety of therapeutic applications, primarily leveraging their structural similarity to endogenous molecules and existing drugs. The following sections detail potential biological activities and provide available comparative data.
Anti-inflammatory Activity (NSAID-like)
Antibacterial Activity
The introduction of halogens, particularly bromine and chlorine, into aromatic structures is a well-established strategy for enhancing antimicrobial activity. Halogenated compounds can disrupt microbial membranes, inhibit essential enzymes, or interfere with other vital cellular processes. While specific minimum inhibitory concentration (MIC) data for this compound against common bacterial strains is not widely published, studies on other halogenated aromatic acids provide a basis for expecting potential antibacterial efficacy.
TRPV1 Ligand Activity
Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel involved in pain perception. Notably, this compound has been utilized in biological studies to assess the receptor activity and conformational analysis of halogenated resiniferatoxin analogs, which are potent TRPV1 agonists[2]. This suggests that the 3,5-dibromo substitution pattern on a phenylacetic acid scaffold may be a valuable motif for designing novel TRPV1 modulators.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate and reproducible evaluation of the biological activities of these compounds. Below are outlines of methodologies for key assays.
Synthesis of this compound
A plausible synthetic route to this compound involves the bromination of phenylacetic acid.
Reaction Scheme:
Caption: General synthetic scheme for the bromination of phenylacetic acid.
Procedure:
-
To a solution of phenylacetic acid in a suitable solvent (e.g., a halogenated solvent or a strong acid like sulfuric acid), a brominating agent such as elemental bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) or N-bromosuccinimide (NBS) with an acid catalyst is added.
-
The reaction mixture is stirred at an appropriate temperature for a sufficient time to allow for the dibromination to occur at the meta positions, which are activated by the electron-withdrawing carboxylic acid group.
-
The reaction is monitored by a suitable technique like Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is isolated through extraction and purified by recrystallization or column chromatography.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure to determine the MIC of a compound against bacterial strains.
Caption: Experimental workflow for MIC determination.
In Vitro COX Inhibition Assay
The inhibitory activity of the compounds on COX-1 and COX-2 can be determined using commercially available kits, often based on measuring the peroxidase activity of the enzyme.
Caption: Workflow for in vitro COX inhibition assay.
Structure-Activity Relationship (SAR) Insights
The available data, though not exhaustive for a direct comparison, allows for the formulation of preliminary SAR hypotheses.
References
Comparative Analysis of 3,5-Dihalogenated Phenylacetic Acid Analogs and Related Compounds in Anticancer and Enzyme Inhibition Studies
A detailed examination of the structure-activity relationships of 3,5-dihalogenated phenyl-containing compounds reveals critical insights for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of 3,5-dibromophenylacetic acid analogs and structurally related compounds, with a focus on their anticancer and enzyme inhibitory properties. Experimental data, detailed protocols, and pathway visualizations are presented to support future drug discovery and development efforts.
Structure-Activity Relationship (SAR) Insights
While comprehensive SAR studies specifically on this compound analogs are limited in publicly available literature, analysis of structurally related compounds with 3,5-dihalogen substitution patterns provides valuable insights. The following sections compare the activities of a 3,5-dibromo-substituted phenylacrylic acid derivative and 3,5-dichloro-substituted pyrrolidine carboxylic acid derivatives, highlighting the role of the halogen substitution and the overall molecular scaffold in their biological effects.
Anticancer Activity of a 3,5-Dibromo Phenyl-Containing Compound
A notable example is the compound 3-(3,5-Dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid , which incorporates a 3,5-dibromophenyl moiety within a larger, more complex structure. This compound has demonstrated significant anticancer activity against various human cancer cell lines. The presence of the dibromo substitution on the phenyl ring is believed to contribute to its cytotoxic effects, potentially by enhancing its interaction with biological targets.
Antimicrobial and Anticancer Activities of 3,5-Dichloro Phenyl-Containing Analogs
In a related series of compounds, 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have been evaluated for their antimicrobial and anticancer activities. The 3,5-dichloro substitution pattern on the phenyl ring is a key feature of these molecules. The nature of the substituent at the carboxylic acid group significantly influences the biological activity, indicating a clear structure-activity relationship. For instance, the conversion of the carboxylic acid to different functional groups leads to variations in antimicrobial potency.
Quantitative Data Summary
The biological activities of the representative 3,5-dihalogenated compounds are summarized in the tables below.
Table 1: Anticancer Activity of 3-(3,5-Dibromo...)-3-phenylacrylic acid
| Compound | Cancer Cell Line | IC50 (µM) |
| 3-(3,5-Dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid | HCT-116 | 1.89 |
| HepG2 | 4.05 | |
| MCF-7 | 19.3 |
Table 2: Antimicrobial Activity of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid Derivatives
| Compound Derivative | Pathogen | MIC (µg/mL) |
| Hydrazone | S. aureus (MRSA) | >128 |
| 5-Fluorobenzimidazole | S. aureus (MRSA) | 32 |
| Hydrazone | C. auris (MDR) | 16 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., HCT-116, HepG2, MCF-7) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the potential signaling pathways affected by the anticancer compounds and a general workflow for their evaluation.
Caption: Potential signaling pathways targeted by anticancer compounds.
Caption: General experimental workflow for SAR studies.
Validating the Molecular Structure of 3,5-Dibromophenylacetic Acid: A Spectroscopic Comparison Guide
For researchers, scientists, and professionals in drug development, the accurate confirmation of a molecule's structure is a critical step in the synthesis and characterization of new chemical entities. This guide provides a comparative analysis of the expected spectroscopic data for 3,5-Dibromophenylacetic acid against its isomers, 2,4-Dibromophenylacetic acid and 3,4-Dibromophenylacetic acid. Due to the limited availability of published experimental spectra for these specific compounds, this guide leverages established spectroscopic principles and data from analogous compounds to present a predicted yet robust comparison.
This document outlines the expected outcomes from key analytical techniques—¹H NMR, ¹³C NMR, IR Spectroscopy, and Mass Spectrometry—and provides generalized experimental protocols for acquiring such data.
Predicted Spectroscopic Data Comparison
The following tables summarize the predicted spectroscopic data for this compound and its isomers. These predictions are based on the analysis of substituent effects and spectral data from similar compounds, including various halogenated and substituted phenylacetic acids.
Table 1: Predicted ¹H NMR Data (in ppm) in CDCl₃
| Compound | Aromatic Protons | Methylene Protons (-CH₂) | Carboxylic Acid Proton (-COOH) |
| This compound | ~7.5 (t, 1H, H4), ~7.4 (d, 2H, H2, H6) | ~3.6 (s, 2H) | ~10-12 (br s, 1H) |
| 2,4-Dibromophenylacetic acid | ~7.7 (d, 1H), ~7.4 (dd, 1H), ~7.2 (d, 1H) | ~3.7 (s, 2H) | ~10-12 (br s, 1H) |
| 3,4-Dibromophenylacetic acid | ~7.6 (d, 1H), ~7.4 (d, 1H), ~7.1 (dd, 1H) | ~3.5 (s, 2H) | ~10-12 (br s, 1H) |
Table 2: Predicted ¹³C NMR Data (in ppm) in CDCl₃
| Compound | Carboxylic Acid Carbon (-COOH) | Methylene Carbon (-CH₂) | Aromatic Carbons (C-Br) | Aromatic Carbons (C-H & C-CH₂) |
| This compound | ~175-178 | ~40 | ~122 (C3, C5) | ~138 (C1), ~132 (C4), ~130 (C2, C6) |
| 2,4-Dibromophenylacetic acid | ~175-178 | ~39 | ~123 (C2), ~121 (C4) | ~136 (C1), ~135 (C5), ~132 (C6), ~130 (C3) |
| 3,4-Dibromophenylacetic acid | ~175-178 | ~40 | ~124 (C3), ~122 (C4) | ~135 (C1), ~133 (C6), ~131 (C5), ~128 (C2) |
Table 3: Predicted Key IR Absorption Bands (in cm⁻¹)
| Compound | O-H Stretch (Carboxylic Acid) | C=O Stretch (Carboxylic Acid) | C-Br Stretch |
| This compound | 2500-3300 (broad) | ~1700-1720 | ~550-650 |
| 2,4-Dibromophenylacetic acid | 2500-3300 (broad) | ~1700-1720 | ~550-650 |
| 3,4-Dibromophenylacetic acid | 2500-3300 (broad) | ~1700-1720 | ~550-650 |
Table 4: Predicted Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| This compound | 292/294/296 (isotope pattern) | [M-COOH]⁺, [M-CH₂COOH]⁺ |
| 2,4-Dibromophenylacetic acid | 292/294/296 (isotope pattern) | [M-COOH]⁺, [M-CH₂COOH]⁺ |
| 3,4-Dibromophenylacetic acid | 292/294/296 (isotope pattern) | [M-COOH]⁺, [M-CH₂COOH]⁺ |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of small organic molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.
-
Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques for molecules of this type include Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight of the compound from the molecular ion peak. The fragmentation pattern provides additional structural information. For compounds containing bromine, the characteristic isotopic pattern (due to ⁷⁹Br and ⁸¹Br isotopes) is a key diagnostic feature.
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for the structural validation of a synthesized compound like this compound.
Caption: Workflow for Spectroscopic Structure Validation.
This guide provides a foundational framework for the structural validation of this compound using predictive spectroscopic data. Researchers can use this information to design experiments and interpret their results, leading to a confident confirmation of the synthesized molecule's structure.
comparative study of the reactivity of different phenylacetic acid isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of ortho-, meta-, and para-phenylacetic acid isomers. Understanding the distinct reactivity profiles of these isomers is crucial for their application in organic synthesis, drug design, and materials science. This document summarizes key reactivity parameters, explores the underlying electronic and steric effects, and provides standardized experimental protocols for further investigation.
Introduction to Phenylacetic Acid Isomers
Phenylacetic acid and its isomers are carboxylic acids featuring a phenyl group attached to a methylene-carboxylic acid moiety. The position of the substituent on the phenyl ring relative to the side chain significantly influences the molecule's electronic properties and steric environment, thereby dictating its reactivity in various chemical transformations.
Acidity and pKa Values
The acidity of the carboxylic acid group is a fundamental measure of reactivity. It is influenced by the electronic effects of the substituent's position on the phenyl ring. The pKa value is a quantitative measure of acidity; a lower pKa indicates a stronger acid.
Table 1: pKa Values of Phenylacetic Acid Isomers
| Isomer | Structure | pKa Value | Reference |
| Phenylacetic Acid | 4.31 | [1] | |
| ortho-Phenylacetic Acid | 4.36 | [2] | |
| meta-Phenylacetic Acid | 4.69 (Predicted) | [3] | |
| para-Phenylacetic Acid | N/A |
The ortho isomer is slightly less acidic than the parent phenylacetic acid, which can be attributed to the "ortho effect." This effect is a combination of steric hindrance and electronic factors that can disrupt the coplanarity of the carboxyl group with the benzene ring, affecting resonance stabilization.[4][5] The meta isomer is the least acidic among the three, as the substituent is in a position where it has a minimal inductive effect on the carboxyl group and no resonance effect.
Reactivity in Key Chemical Transformations
The reactivity of phenylacetic acid isomers is not limited to their acidity. The steric and electronic effects of the substituent's position also play a critical role in various other reactions, including esterification, oxidation, and decarboxylation.
Esterification
Esterification is a common reaction of carboxylic acids. The rate and yield of esterification are sensitive to steric hindrance around the carboxylic acid group.
Expected Reactivity Order (Esterification): para > meta > ortho
The ortho isomer is expected to have the lowest reactivity in esterification reactions due to the steric hindrance caused by the substituent being in close proximity to the carboxylic acid group. This steric bulk impedes the approach of the alcohol nucleophile. Studies on the esterification of phenylacetic acid with substituted phenols have shown that ortho-substituted phenols give significantly lower yields compared to their para counterparts, supporting the role of steric hindrance.[6] The meta and para isomers are expected to have similar electronic effects on the carboxylic acid group, with the para isomer being slightly more reactive due to less steric hindrance.
Oxidation
The methylene group and the aromatic ring of phenylacetic acid isomers can undergo oxidation. The position of the substituent can influence the regioselectivity and rate of these reactions.
Oxidation of the methylene group to a carbonyl group can be achieved using various oxidizing agents. The electronic nature of the ring can influence the stability of reaction intermediates. For electrophilic aromatic substitution reactions on the ring, the directing effects of the alkyl group (ortho, para-directing) and the deactivating effect of the carboxylic acid group (meta-directing) will compete.
Decarboxylation
Decarboxylation of phenylacetic acid and its derivatives typically requires high temperatures or the presence of a catalyst. The stability of the resulting carbanion or radical intermediate is key to the reaction's feasibility. The position of the substituent on the phenyl ring can influence the stability of these intermediates through inductive and resonance effects.
Experimental Protocols
To facilitate further comparative studies, the following are generalized experimental protocols for key reactions.
Protocol 1: Determination of pKa
The pKa of each isomer can be determined by potentiometric titration.
Methodology:
-
Prepare a 0.01 M solution of the phenylacetic acid isomer in a 1:1 ethanol/water mixture.
-
Titrate the solution with a standardized 0.01 M NaOH solution.
-
Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
-
Plot the pH versus the volume of NaOH added.
-
The pKa is the pH at the half-equivalence point.
Protocol 2: Comparative Esterification (Fischer Esterification)
Methodology:
-
In separate round-bottom flasks, place 1 mmol of each phenylacetic acid isomer (ortho, meta, para).
-
Add 10 mL of methanol and 0.1 mL of concentrated sulfuric acid to each flask.
-
Reflux the mixtures for 2 hours.
-
After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution.
-
Extract the ester product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Analyze the yield of the methyl ester for each isomer by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Protocol 3: Comparative Oxidation of the Methylene Group
Methodology:
-
In separate reaction vessels, dissolve 1 mmol of each phenylacetic acid isomer in a suitable solvent (e.g., acetic acid).
-
Add a stoichiometric amount of an oxidizing agent (e.g., potassium permanganate or chromium trioxide).
-
Stir the reaction at a controlled temperature (e.g., 60 °C) for a set period.
-
Quench the reaction and work up the product.
-
Analyze the yield of the corresponding keto acid by HPLC or GC-MS.
Visualizing Reactivity Principles
The following diagrams illustrate the key concepts governing the reactivity of phenylacetic acid isomers.
References
A Comparative Guide to Analytical Method Development for 3,5-Dibromophenylacetic Acid
The development of robust and reliable analytical methods is critical for the quality control, impurity profiling, and pharmacokinetic studies of drug intermediates and active pharmaceutical ingredients such as 3,5-Dibromophenylacetic acid. This guide provides a comparative analysis of various analytical techniques for the quantification and characterization of this compound, supported by detailed experimental protocols and performance data.
Comparison of Analytical Methodologies
The choice of an analytical method for this compound depends on the specific requirements of the analysis, such as sensitivity, selectivity, sample throughput, and cost. High-Performance Liquid Chromatography (HPLC) is often the preferred method for its versatility and suitability for non-volatile compounds. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity but requires a derivatization step to improve the volatility of the analyte.[1][2] UV-Vis Spectroscopy and Acid-Base Titration represent simpler, more cost-effective alternatives for routine quantification where high specificity is not required.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectroscopy | Acid-Base Titration |
| Principle | Separation based on partitioning between a stationary and mobile phase. | Separation of volatile compounds followed by mass-based detection. | Measurement of light absorption by the analyte at a specific wavelength. | Neutralization reaction between the acidic analyte and a standard basic solution.[3] |
| Specificity | High (can separate from impurities). | Very High (mass-based identification). | Low (potential interference from other absorbing compounds). | Low (quantifies total acidity). |
| Sensitivity | Moderate to High. | Very High. | Low to Moderate. | Low. |
| Sample Throughput | High (with autosampler). | Moderate (derivatization can be time-consuming). | High. | Moderate. |
| Complexity | Moderate. | High. | Low. | Low. |
| Cost | Moderate to High. | High. | Low. | Low. |
| Derivatization | Not usually required. | Required for this compound to increase volatility.[1] | Not required. | Not required. |
Experimental Protocols
Reversed-phase HPLC is a highly suitable technique for the analysis of this compound and related halogenated carboxylic acids.[4][5][6] The following methods provide a starting point for development and optimization.
a. Standard Reversed-Phase HPLC Method
-
Stationary Phase: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Phosphoric acid in Water[4]
-
Mobile Phase B: Acetonitrile[4]
-
Elution: Isocratic: 60% Mobile Phase B[4]
-
Flow Rate: 1.0 mL/min[4]
-
Column Temperature: 30 °C[4]
-
Detection Wavelength: 230 nm[4]
-
Injection Volume: 10 µL[4]
b. High-Resolution Reversed-Phase HPLC Method
-
Stationary Phase: C18, 3 µm, 4.6 x 100 mm[4]
-
Mobile Phase A: 0.1% Formic acid in Water[4]
-
Mobile Phase B: Methanol[4]
-
Elution: Gradient: 50-90% B in 10 min[4]
-
Flow Rate: 1.2 mL/min[4]
-
Column Temperature: 35 °C[4]
-
Detection Wavelength: 254 nm[4]
-
Injection Volume: 5 µL[4]
Sample Preparation for HPLC:
-
Accurately weigh a sample of this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.[4]
-
Filter the solution through a 0.45 µm syringe filter before injection.[4]
Direct analysis of this compound by GC-MS is challenging due to its low volatility.[1] A derivatization step is necessary to convert the carboxylic acid into a more volatile and thermally stable derivative.[1] Silylation is a common and effective derivatization technique for this purpose.
Derivatization Protocol (Silylation):
-
Accurately weigh 1 mg of the sample into a 2 mL reaction vial.[1]
-
Add 200 µL of an anhydrous solvent such as pyridine or acetonitrile.
-
Add 100 µL of a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]
-
Cap the vial tightly and heat at 70°C for 30 minutes.[2]
-
Allow the vial to cool to room temperature before injection into the GC-MS system.
GC-MS Parameters:
-
GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-550 m/z.
This method is suitable for the quantitative analysis of this compound in solutions where it is the primary absorbing species. For related dihydroxybenzoic acid, absorption maxima are observed around 208 nm, 250 nm, and 308 nm.[7] A wavelength scan should be performed to determine the optimal wavelength for analysis of this compound.
Protocol:
-
Wavelength Selection: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or ethanol) and perform a UV-Vis scan from 200-400 nm to identify the wavelength of maximum absorbance (λmax).
-
Standard Curve Preparation: Prepare a series of standard solutions of known concentrations.
-
Absorbance Measurement: Measure the absorbance of each standard solution at the determined λmax.
-
Plotting the Curve: Plot a graph of absorbance versus concentration.
-
Sample Analysis: Prepare the unknown sample in the same solvent, measure its absorbance, and determine the concentration from the standard curve.
This classical method provides a straightforward way to determine the total acidic content and can be used for assay determination of bulk this compound.[3]
Protocol:
-
Sample Preparation: Accurately weigh approximately 0.5 g of this compound and dissolve it in 50 mL of a suitable solvent, such as ethanol or a mixture of ethanol and water.[8]
-
Indicator: Add a few drops of an appropriate indicator, such as phenolphthalein.[8]
-
Titration: Titrate the solution with a standardized solution of a strong base, typically 0.1 M Sodium Hydroxide (NaOH), until the endpoint is reached, indicated by a persistent color change.[8]
-
Calculation: The concentration of the acid can be calculated based on the volume and concentration of the NaOH solution used.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]
- 6. 3,5-Dibromo-4-hydroxybenzenesulfonic acid | SIELC Technologies [sielc.com]
- 7. UV-Vis Spectrum of 3,5-dihydroxybenzoic Acid | SIELC Technologies [sielc.com]
- 8. chem.libretexts.org [chem.libretexts.org]
X-ray Crystallography of 3,5-Dibromophenylacetic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the crystallographic data of derivatives of 3,5-Dibromophenylacetic acid and related alternative compounds. X-ray crystallography is a pivotal technique for elucidating the three-dimensional atomic and molecular structure of a compound, offering crucial insights into its physical and chemical properties. Understanding the crystal packing and intermolecular interactions of active pharmaceutical ingredients and their intermediates is fundamental in drug development for aspects such as polymorphism, solubility, and stability.
While a comprehensive crystallographic dataset for this compound was not available in the searched databases at the time of this publication, this guide presents data for closely related derivatives and analogous halogenated phenylacetic and benzoic acid compounds to offer a valuable comparative perspective.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for a selection of 3,5-disubstituted phenylacetic acid derivatives and related compounds. This data allows for a direct comparison of how different substituents on the phenyl ring influence the crystal lattice parameters and overall crystal system.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| 3,5-bis(bromomethyl)phenyl acetate [1] | C₁₀H₁₀Br₂O₂ | Triclinic | P-1 | 8.324(2) | 10.585(3) | 15.339(4) | 88.01(3) | 81.39(3) | 73.12(3) | 1272.5(6) | 4 |
| Methyl 3,5-dimethylbenzoate [1] | C₁₀H₁₂O₂ | Monoclinic | P2₁/c | 11.237(2) | 5.894(1) | 14.893(3) | 90 | 109.32(3) | 90 | 930.1(3) | 4 |
| (3,5-Dibromo-2-hydroxyphenyl){1-[(naphthalen-1-yl)carbonyl]-1H-pyrazol-4-yl}methanone [2] | C₂₁H₁₂Br₂N₂O₃ | Triclinic | P-1 | 7.390(5) | 8.919(4) | 14.955(9) | 74.61(4) | 76.71(5) | 71.03(4) | 887.5(9) | 2 |
| 3,5-Difluorophenylacetic acid | C₈H₆F₂O₂ | - | - | - | - | - | - | - | - | - | - |
| 3,5-Dichlorophenylacetic acid | C₈H₆Cl₂O₂ | - | - | - | - | - | - | - | - | - | - |
Data for 3,5-Difluorophenylacetic acid and 3,5-Dichlorophenylacetic acid were not fully available in the search results but they are included as important comparators.
Experimental Protocols
The following is a generalized experimental protocol for the single-crystal X-ray diffraction of a small organic molecule, based on established methodologies.
1. Crystal Growth
High-quality single crystals are paramount for successful X-ray diffraction analysis. A common method for growing crystals of phenylacetic acid derivatives is slow evaporation from a suitable solvent.
-
Materials:
-
Purified compound (e.g., a this compound derivative)
-
Solvent (e.g., ethanol, methanol, acetone, or a mixture)
-
Small, clean vials or test tubes
-
Parafilm or a loosely fitting cap
-
-
Procedure:
-
Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature or slightly elevated temperature.
-
Filter the solution to remove any particulate matter.
-
Transfer the clear solution to a clean vial.
-
Cover the vial with parafilm pierced with a few small holes or a loose cap to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
-
Monitor the vial for the formation of well-defined single crystals.
-
2. Data Collection
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.
-
Procedure:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is placed in the X-ray beam and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
The intensities and positions of the diffracted X-ray beams are recorded by the detector.
-
3. Structure Solution and Refinement
-
Software: Specialized crystallographic software (e.g., SHELX, Olex2).
-
Procedure:
-
The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density.
-
This model is then refined against the experimental data to optimize the atomic positions, bond lengths, and bond angles, resulting in a final, accurate three-dimensional structure of the molecule.
-
Visualizations
The following diagrams illustrate the experimental workflow for X-ray crystallography and the logical structure of this comparative guide.
Caption: Workflow of Single-Crystal X-ray Crystallography.
Caption: Logical Structure of this Comparison Guide.
References
Safety Operating Guide
Proper Disposal of 3,5-Dibromophenylacetic Acid: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 3,5-Dibromophenylacetic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on established best practices for hazardous chemical waste management.
I. Hazard Identification and Safety Summary
This compound is a halogenated organic compound that requires careful handling and disposal. Based on safety data for the compound and structurally similar chemicals, it should be treated as hazardous.
Key Hazards:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
-
May cause long-lasting harmful effects to aquatic life.[1]
II. Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound, ensure the following personal protective equipment is worn:
| PPE Category | Specific Recommendations |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[2] |
| Eye/Face Protection | Safety glasses with side shields or goggles.[2] |
| Skin and Body Protection | Lab coat.[2] |
| Respiratory Protection | Use only in a well-ventilated area or outdoors. Avoid breathing dust.[1][3] |
General Handling Precautions:
-
Wash hands and any exposed skin thoroughly after handling.[3]
-
Do not eat, drink, or smoke when using this product.[1]
-
Avoid dust formation.
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]
III. Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is incineration at a licensed hazardous waste facility.[4] Under no circumstances should this chemical be disposed of down the drain or mixed with non-halogenated waste streams.[4]
Step 1: Waste Segregation
Proper segregation is critical to ensure safe and compliant disposal.
-
Solid Waste:
-
Liquid Waste (Solutions):
-
Solutions containing this compound should be collected in a separate, leak-proof container compatible with the solvent used.
-
This container must be labeled as "Halogenated Organic Liquid Waste."[4]
-
Crucially, do not mix halogenated organic waste with non-halogenated organic waste. [4] Co-mingling can complicate and increase the cost of disposal.[4]
-
Step 2: Container and Labeling Requirements
-
All waste containers must be made of a compatible material and have a tightly fitting cap.[5]
-
The exterior of the container must be clean and free of contamination.
-
Label all waste containers clearly with "Hazardous Waste" and the full chemical name: "this compound."
Step 3: Temporary Storage
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and strong bases.[3]
-
Keep containers tightly closed during storage.
Step 4: Spill Management
In the event of a spill:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Wear Appropriate PPE: At a minimum, wear the PPE outlined in Section II.
-
Containment (Solid Spills): Carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[4]
-
Decontamination: Clean the spill area with a damp cloth or paper towels. All cleaning materials must be disposed of as halogenated hazardous waste.[4]
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.[4]
Step 5: Final Disposal
-
The final disposal of this compound must be conducted by a licensed and certified hazardous waste management provider.[4]
-
Contact your institution's EHS department to arrange for the collection and disposal of the waste.
IV. Disposal Workflow Diagram
The following diagram illustrates the key decision points and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3,5-Dibromophenylacetic acid
Essential Safety and Handling Guide for 3,5-Dibromophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on safety data sheets for the compound and structurally similar chemicals, it is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[3][4][5] | To protect eyes from splashes, mists, or fumes of the chemical, which can cause serious eye irritation.[2] A face shield offers broader protection.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[3][4] | To prevent direct skin contact, which can cause skin irritation.[2] |
| Body Protection | A lab coat, chemical-resistant apron, or coveralls.[3][5][6] | To protect skin and clothing from spills and splashes.[3][4] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[4][7][8] If ventilation is inadequate, use a NIOSH-approved respirator.[2] | To minimize the inhalation of dust or vapors, which may cause respiratory irritation.[2] |
Operational and Handling Plan
Safe handling practices are paramount to minimize exposure risk. Always work in a designated area equipped for handling hazardous chemicals.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that an eyewash station and emergency shower are readily accessible.[4][5] Have a chemical spill kit available.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to control exposure to dust and vapors.[4][7][8]
-
Personal Protective Equipment (PPE): Don the required PPE as detailed in the table above before handling the chemical.
-
Dispensing: When weighing or transferring the solid, do so carefully to avoid creating dust.[1] Use spark-proof tools if there is a risk of ignition.[1]
-
Container Handling: Keep the container tightly closed when not in use.[2][8] Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[2]
-
Hygiene: Wash hands thoroughly with soap and water after handling.[8] Do not eat, drink, or smoke in the laboratory.[8]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
Emergency Response Plan
| Incident | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4][9][10] Seek immediate medical attention.[2] |
| Skin Contact | Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[2][4] If irritation persists, seek medical attention.[2] |
| Inhalation | Move the individual to fresh air.[1][2] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[1] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1] |
| Minor Spill | Evacuate non-essential personnel. Wearing appropriate PPE, sweep up the solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[1][8] Clean the spill area thoroughly. |
| Major Spill | Evacuate the area immediately and notify your supervisor and the institutional safety office.[9][11] Prevent entry to the area. |
Disposal Plan
Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination.
Waste Disposal Protocol:
-
Waste Collection: Collect all waste, including unused product and contaminated materials (e.g., gloves, weighing paper), in a clearly labeled, sealed, and compatible container.[12] Do not mix with other waste streams.[12]
-
Waste Storage: Store the waste container in a designated, secure area away from incompatible materials.
-
Disposal: Dispose of the chemical waste through a licensed and approved hazardous waste disposal company.[12] Follow all local, regional, and national regulations for hazardous waste disposal.[2][12]
-
Container Disposal: Ensure the container is completely empty before disposal.[12]
Visual Workflow for Handling this compound
Caption: A flowchart illustrating the key steps for the safe handling and disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. oshatrainingschool.com [oshatrainingschool.com]
- 4. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 5. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 6. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]
- 7. safeti.com [safeti.com]
- 8. fishersci.com [fishersci.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 11. tulsa.okstate.edu [tulsa.okstate.edu]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
